MRS8209
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C17H19IN6O2 |
|---|---|
Poids moléculaire |
466.3 g/mol |
Nom IUPAC |
(1R,2S,4R,5S)-4-[6-(cyclopentylamino)-2-iodopurin-9-yl]-2,3-dihydroxybicyclo[3.1.0]hexane-1-carbonitrile |
InChI |
InChI=1S/C17H19IN6O2/c18-16-22-14(21-8-3-1-2-4-8)10-15(23-16)24(7-20-10)11-9-5-17(9,6-19)13(26)12(11)25/h7-9,11-13,25-26H,1-5H2,(H,21,22,23)/t9-,11-,12?,13-,17+/m1/s1 |
Clé InChI |
KEPFBOIGUREUTB-VIWDHNDASA-N |
Origine du produit |
United States |
Foundational & Exploratory
MRS8209: A Potent and Selective 5-HT2B Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
MRS8209 is a novel, potent, and peripherally selective antagonist of the 5-hydroxytryptamine 2B (5-HT2B) receptor. As a rigidified nucleoside derivative, specifically a 4'-cyano-(N)-methanocarba-adenosine, this compound has emerged from the repurposing of this chemical scaffold for applications beyond its original adenosine (B11128) receptor targets.[1][2][3] Its high affinity and selectivity for the 5-HT2B receptor make it a valuable pharmacological tool for investigating the physiological and pathological roles of this receptor. Furthermore, its potential therapeutic applications are being explored in conditions such as heart and lung fibrosis, as well as intestinal and vascular disorders, where 5-HT2B receptor overactivation is implicated.[1][4]
This technical guide provides a comprehensive overview of this compound, including its binding affinity, selectivity profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Quantitative Data: Binding Affinity and Selectivity
This compound exhibits a high binding affinity for the human 5-HT2B receptor with a Ki value of 4.27 nM.[1][4] Its selectivity profile, particularly against the closely related 5-HT2C receptor, is a key attribute. In radioligand binding assays, this compound demonstrates a 47-fold selectivity for the human 5-HT2B receptor over the 5-HT2C receptor.[1][4] This selectivity is even more pronounced in functional assays, where it shows a 724-fold functional selectivity.[1][4] The 4'-cyano substitution in the (N)-methanocarba scaffold is a critical determinant of its high affinity.[1][3]
| Receptor | Species | Assay Type | Ki (nM) | Fold Selectivity (vs. h5-HT2B) | Reference |
| 5-HT2B | Human | Radioligand Binding | 4.27 | - | [1][4] |
| 5-HT2C | Human | Radioligand Binding | ~200 | 47 | [1][4] |
| 5-HT2B | Human | Functional (Calcium Mobilization) | - | - | [1][4] |
| 5-HT2C | Human | Functional (Calcium Mobilization) | - | 724 | [1][4] |
Note: The Ki value for 5-HT2C is estimated based on the reported 47-fold selectivity.
Signaling Pathways
The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[5] Antagonism of this receptor by this compound inhibits the downstream signaling cascade initiated by serotonin (B10506) (5-HT).
References
- 1. Potent and Selective Human 5-HT2B Serotonin Receptor Antagonists: 4'-Cyano-(N)-methanocarba-adenosines by Synthetic Serendipity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure activity relationships of 5-HT2B and 5-HT2C serotonin receptor antagonists: N6, C2 and 5′-modified (N)-methanocarba-adenosine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 4′-Cyano-(N)-methanocarba-adenosines as potent and selective 5-HT2B serotonin receptor antagonists | Poster Board #355 - American Chemical Society [acs.digitellinc.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
MRS8209: A Novel 5-HT2B Receptor Antagonist for Pulmonary Fibrosis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary fibrosis (PF) is a devastating and progressive lung disease characterized by the excessive deposition of extracellular matrix, leading to scarring of the lung tissue and irreversible decline in lung function. The serotonin (B10506) 2B (5-HT2B) receptor has emerged as a promising therapeutic target in the pathogenesis of fibrotic diseases. This technical guide provides a comprehensive overview of MRS8209, a potent and selective 5-HT2B receptor antagonist, and its potential application in pulmonary fibrosis research. While direct preclinical studies on this compound in pulmonary fibrosis are emerging, this document consolidates the existing knowledge on the role of 5-HT2B antagonism in this disease, drawing parallels from studies on other selective antagonists to inform future research with this compound.
Core Compound Specifications: this compound
This compound is a rigidified nucleoside derivative that has been identified as a potent and selective antagonist for the human 5-HT2B receptor. Its high affinity and selectivity make it a valuable tool for investigating the role of the 5-HT2B receptor in various physiological and pathological processes, including pulmonary fibrosis.
| Parameter | Value | Reference |
| Target | Human 5-HT2B Serotonin Receptor | [1] |
| Mechanism of Action | Antagonist | [1] |
| Binding Affinity (Ki) | 4.27 nM | [1] |
| Selectivity | 47-fold for 5-HT2B over 5-HT2C (human binding) | [1] |
| Functional Selectivity | 724-fold for 5-HT2B over 5-HT2C | [1] |
The 5-HT2B Receptor Signaling Pathway in Pulmonary Fibrosis
The 5-HT2B receptor is expressed on various cell types in the lung, including fibroblasts and myofibroblasts. Its activation by serotonin (5-hydroxytryptamine, 5-HT) triggers a cascade of intracellular signaling events that contribute to the fibrotic process. Key downstream effects include the differentiation of fibroblasts into contractile, matrix-producing myofibroblasts, and the subsequent deposition of extracellular matrix components like collagen. The transforming growth factor-beta (TGF-β) signaling pathway, a central mediator of fibrosis, is intricately linked with 5-HT2B receptor activation.
Preclinical Evidence for 5-HT2B Antagonism in Pulmonary Fibrosis
While specific in vivo or in vitro data for this compound in pulmonary fibrosis models is not yet widely published, numerous studies using other selective 5-HT2B receptor antagonists have demonstrated significant anti-fibrotic effects. These findings provide a strong rationale for investigating this compound in similar experimental settings.
| 5-HT2B Antagonist | Model | Key Findings |
| AM1476 | Bleomycin-induced pulmonary fibrosis (mice) | Reduced collagen accumulation and fibrotic tissue remodeling. |
| SB215505 | Bleomycin-induced pulmonary fibrosis (mice) | Reduced lung collagen content and procollagen (B1174764) 1 and 3 mRNA expression. |
| EXT5 & EXT9 | Bleomycin-induced pulmonary fibrosis (mice) | Prevented myofibroblast differentiation and reduced matrix deposition. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound in pulmonary fibrosis research, based on established protocols for other 5-HT2B antagonists.
In Vivo: Bleomycin-Induced Pulmonary Fibrosis Model
This is the most widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of potential anti-fibrotic agents.
Detailed Protocol:
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are acclimatized for at least one week.
-
Induction of Fibrosis: Mice are anesthetized, and a single intratracheal instillation of bleomycin (B88199) sulfate (B86663) (e.g., 1.5 - 3.0 mg/kg) in sterile saline is administered. Control animals receive saline only.
-
Treatment: this compound is administered, for example, by oral gavage, starting from day 0 or in a therapeutic regimen from day 7 post-bleomycin instillation, until the end of the experiment. A vehicle control group and a positive control group (e.g., nintedanib (B1663095) or pirfenidone) should be included.
-
Monitoring: Animals are monitored daily for body weight changes and clinical signs of distress.
-
Endpoint Analysis (Day 14 or 21):
-
Histology: Lungs are harvested, fixed, and stained with Masson's trichrome to assess the extent of fibrosis (Ashcroft score).
-
Collagen Content: The right lung is homogenized, and the total collagen content is quantified using a hydroxyproline assay.
-
Gene Expression: RNA is extracted from lung tissue to analyze the expression of fibrotic markers (e.g., Col1a1, Acta2) by qRT-PCR.
-
Bronchoalveolar Lavage (BAL): BAL fluid can be collected to analyze inflammatory cell infiltration and cytokine levels.
-
In Vitro: Myofibroblast Differentiation Assay
This assay is used to assess the direct effect of this compound on the differentiation of lung fibroblasts into myofibroblasts.
Detailed Protocol:
-
Cell Culture: Primary human pulmonary fibroblasts are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with a pro-fibrotic agent, typically TGF-β1 (e.g., 5 ng/mL), for 24-48 hours.
-
Analysis:
-
Immunofluorescence: Cells are fixed and stained for α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.
-
Western Blot: Cell lysates are analyzed for the expression of α-SMA and collagen type I.
-
Collagen Gel Contraction Assay: Fibroblasts are embedded in a collagen gel matrix. The ability of the cells to contract the gel is measured over time as an indicator of myofibroblast activity.
-
Conclusion
This compound, as a potent and selective 5-HT2B receptor antagonist, represents a valuable pharmacological tool for elucidating the role of the 5-HT2B receptor in the pathophysiology of pulmonary fibrosis. The substantial body of evidence supporting the anti-fibrotic effects of 5-HT2B antagonism in preclinical models provides a strong impetus for the investigation of this compound in this context. The experimental protocols outlined in this guide offer a framework for researchers to explore the therapeutic potential of this compound and further validate the 5-HT2B receptor as a key target in the development of novel anti-fibrotic therapies.
References
Investigating the Peripheral Selectivity of MRS8209: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of MRS8209, a potent and selective antagonist of the 5-hydroxytryptamine 2B (5-HT2B) receptor. Emerging research has identified this compound as a peripherally selective agent, suggesting its potential therapeutic application in a variety of conditions, including heart and lung fibrosis, as well as intestinal and vascular disorders, without eliciting central nervous system (CNS) effects.[1] This document summarizes the available quantitative data on the binding affinity and functional selectivity of this compound, details the experimental protocols used for its characterization, and visualizes the key experimental workflows and signaling pathways. The primary focus is to provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of peripherally acting 5-HT2B receptor antagonists.
Introduction: The 5-HT2B Receptor and the Rationale for Peripheral Selectivity
The 5-HT2B receptor, a G protein-coupled receptor (GPCR), is widely distributed in peripheral tissues, including the cardiovascular system, lungs, and gastrointestinal tract.[2][3] Activation of this receptor is implicated in the pathophysiology of several diseases, such as pulmonary arterial hypertension and valvular heart disease.[2][4] Consequently, antagonism of the 5-HT2B receptor presents a promising therapeutic strategy. However, the expression of 5-HT2B receptors in the central nervous system raises concerns about potential on-target side effects if a systemically administered antagonist crosses the blood-brain barrier (BBB).[2] Therefore, the development of peripherally selective 5-HT2B antagonists, such as this compound, is of significant interest as it offers the potential to treat peripheral pathologies while minimizing CNS-related adverse effects.
Quantitative Analysis of this compound Receptor Binding and Functional Selectivity
The in vitro pharmacological profile of this compound has been characterized through radioligand binding and functional assays. The data highlight its high affinity for the human 5-HT2B receptor and significant selectivity over the closely related 5-HT2C receptor.
| Parameter | Receptor | Value | Assay Type | Reference |
| Binding Affinity (Ki) | Human 5-HT2B | 4.27 nM | Radioligand Binding Assay | [1] |
| Binding Selectivity | Human 5-HT2B vs. Human 5-HT2C | 47-fold | Radioligand Binding Assay | [1] |
| Functional Selectivity | Human 5-HT2B vs. Human 5-HT2C | 724-fold | Functional Antagonism Assay | [1] |
Experimental Protocols
Radioligand Binding Assays for 5-HT2B Receptors
These assays are designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To quantify the binding affinity of this compound for the human 5-HT2B receptor.
Materials:
-
Receptor Source: Membrane preparations from CHO-K1 cells stably transfected with the human 5-HT2B receptor.
-
Radioligand: [³H]LSD (lysergic acid diethylamide) or another suitable 5-HT2B receptor radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT2B receptor ligand (e.g., 10 µM serotonin).
-
Instrumentation: Scintillation counter and a filtration apparatus with glass fiber filters.
Procedure:
-
Incubation Setup: Prepare assay tubes containing the receptor source, radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound). Include tubes for total binding (no competitor) and non-specific binding.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Figure 1: Radioligand Binding Assay Workflow.
Functional Assays for 5-HT2B Receptor Antagonism
Functional assays measure the ability of a compound to inhibit the downstream signaling of a receptor upon agonist stimulation. The 5-HT2B receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular inositol (B14025) phosphates (IP) and calcium.
Objective: To determine the functional potency of this compound as an antagonist of the human 5-HT2B receptor.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2B receptor.
-
Agonist: Serotonin or another suitable 5-HT2B receptor agonist.
-
Assay Kit: An IP-One HTRF assay kit or a calcium mobilization assay kit (e.g., Fluo-4).
-
Instrumentation: A plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) or fluorescence intensity measurements.
Procedure (IP-One Assay Example):
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified period.
-
Agonist Stimulation: Add a fixed concentration of a 5-HT2B agonist (typically the EC80 concentration) to the wells and incubate to stimulate IP1 accumulation.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents according to the manufacturer's protocol.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the ratio of the fluorescence signals and plot the response against the concentration of this compound. Determine the IC50 value for the antagonist.
Figure 2: 5-HT2B Receptor Signaling Pathway.
Evidence for Peripheral Selectivity
The peripheral selectivity of a compound is primarily determined by its pharmacokinetic properties, specifically its ability to cross the blood-brain barrier, and confirmed by in vivo studies demonstrating efficacy in peripheral tissues without CNS-mediated effects. While specific in vivo and pharmacokinetic data for this compound are still emerging, its design as a peripherally restricted agent is a key aspect of its development.[1]
Predicted Pharmacokinetics and Blood-Brain Barrier Penetration
The chemical structure of this compound, a rigidified nucleoside derivative, is anticipated to limit its passive diffusion across the BBB.[1] Computational models and preliminary assessments are crucial in the early stages of development to predict BBB penetration. Further experimental validation through in vitro BBB models and in vivo pharmacokinetic studies in animal models will be necessary to definitively quantify the brain-to-plasma concentration ratio of this compound.
In Vivo Models for Assessing Peripheral Efficacy
The therapeutic potential of this compound in peripheral disorders can be evaluated in various preclinical animal models.
-
Pulmonary Fibrosis: The bleomycin-induced pulmonary fibrosis model in mice is a standard for evaluating potential anti-fibrotic agents.[5][6][7] Efficacy would be assessed by measuring reductions in lung collagen deposition, improved lung function, and changes in fibrotic markers.
-
Cardiovascular Disease: Models of cardiac hypertrophy or valvular heart disease can be employed to assess the cardiovascular effects of this compound.[2] In these models, endpoints such as heart weight, cardiac function, and histological changes are evaluated.
In these in vivo studies, a comprehensive assessment of CNS-related behavioral changes would be conducted concurrently to confirm the lack of central effects, thereby supporting the peripheral selectivity of this compound.
Conclusion
This compound is a novel, potent, and selective 5-HT2B receptor antagonist with a pharmacological profile that suggests it is peripherally restricted. The high affinity and functional selectivity of this compound, combined with its anticipated low BBB penetration, make it a promising candidate for the treatment of a range of peripheral diseases where 5-HT2B receptor activation is implicated. Further in vivo studies are warranted to fully characterize its pharmacokinetic profile and confirm its therapeutic efficacy and peripheral selectivity in relevant disease models. This technical guide provides a foundational resource for researchers and clinicians interested in the development and application of this and similar peripherally acting 5-HT2B receptor antagonists.
References
- 1. Potent and Selective Human 5-HT2B Serotonin Receptor Antagonists: 4'-Cyano-(N)-methanocarba-adenosines by Synthetic Serendipity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Identification of Potent, Selective, and Peripherally Restricted Serotonin Receptor 2B Antagonists from a High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Models for the Study of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Assessment of Pulmonary Fibrosis in a Murine Model via a Multimodal Imaging Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Emerging Role of P2Y13 Receptor Agonist MRS8209 in Modulating Airway Dynamics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The purinergic P2Y13 receptor, a Gi-coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP), is increasingly recognized as a significant modulator of inflammatory responses within the respiratory system. While direct evidence detailing the specific effects of the P2Y13 receptor agonist, MRS8209, on airway pressure remains to be elucidated in publicly available literature, a growing body of research points towards a critical role for this receptor in the pathophysiology of asthma and airway hyperresponsiveness. This technical guide synthesizes the current understanding of P2Y13 receptor function in the airways, detailing its signaling pathways and the potential implications of its activation by agonists like this compound on airway pressure through its influence on inflammation. We present a summary of preclinical findings, outline a detailed experimental protocol for assessing the in vivo effects of this compound on airway function, and provide visual representations of the key signaling cascades and experimental workflows. This document aims to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the P2Y13 receptor for respiratory diseases.
Introduction: The P2Y13 Receptor in the Respiratory System
The P2Y family of G protein-coupled receptors are activated by extracellular nucleotides and play diverse roles in physiology and pathophysiology. Among these, the P2Y13 receptor has been identified as a key player in airway inflammation.[1][2] Expressed in the airway epithelium, the activation of P2Y13 receptors by agonists such as ADP is linked to the release of "alarmins," including interleukin-33 (IL-33) and high-mobility group box 1 (HMGB1).[1][2][3] These molecules are potent initiators of type 2 innate immunity, a hallmark of allergic asthma.[1][3] Consequently, the P2Y13 receptor has emerged as a potential therapeutic target for inflammatory airway diseases.[2][4] this compound is a known agonist of the P2Y13 receptor, and understanding its effects is crucial for exploring the therapeutic potential of this target.
P2Y13 Receptor Signaling in the Airway
The P2Y13 receptor is coupled to the inhibitory G protein, Gi.[5][6] Upon activation by an agonist like this compound, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] This signaling cascade in airway epithelial cells triggers the release of pro-inflammatory alarmins, IL-33 and HMGB1, which can subsequently act on various immune cells to propagate an inflammatory response, potentially contributing to airway hyperresponsiveness and increased airway pressure.
Preclinical Evidence of P2Y13 Receptor Modulation in Airways
While direct studies on this compound's effect on airway pressure are lacking, preclinical studies using genetic knockout models and pharmacological inhibitors of the P2Y13 receptor in murine models of asthma have provided significant insights into its role in airway pathophysiology.
| Model | Intervention | Key Findings | Reference |
| Murine model of allergic airway disease | Genetic deletion of P2Y13 receptor | Attenuated allergen-induced airway inflammation, mucus production, and airway hyperresponsiveness. | [2] |
| Murine model of viral-exacerbated asthma | Pharmacological inhibition of P2Y13 receptor | Reduced release of IL-33 and HMGB1, leading to decreased type 2 inflammation. | [1][3] |
| In vitro primary human and mouse airway epithelial cells | P2Y13 receptor antagonist (MRS2211) | Inhibited allergen-induced release of IL-33 and HMGB1. | [2][4] |
These findings strongly suggest that activation of the P2Y13 receptor by an agonist like this compound would likely promote airway inflammation and potentially increase airway hyperresponsiveness, which is a key contributor to increased airway pressure in asthma.
Experimental Protocol: In Vivo Assessment of this compound's Effect on Airway Pressure in a Murine Model
To directly assess the effect of this compound on airway pressure, a well-established murine model of airway hyperresponsiveness can be utilized.
4.1. Animals and Acclimatization
-
Species: BALB/c mice (6-8 weeks old), a commonly used strain for allergic airway disease models.
-
Acclimatization: House animals for at least one week prior to experimentation with a 12-hour light/dark cycle and ad libitum access to food and water.
4.2. Experimental Groups
-
Control Group: Vehicle (e.g., saline) administration.
-
This compound Group: Administration of this compound at varying doses.
-
Positive Control Group (Optional): Administration of a known bronchoconstrictor (e.g., methacholine).
4.3. Administration of this compound
-
Route: Intranasal or intratracheal administration to directly target the airways.
-
Dose: A dose-response study should be conducted to determine the optimal concentration of this compound.
4.4. Measurement of Airway Mechanics
-
Apparatus: A whole-body plethysmography system or a specialized ventilator for invasive airway mechanics (e.g., FlexiVent).
-
Parameters to Measure:
-
Airway Resistance (R): A direct measure of the opposition to airflow in the conducting airways.
-
Dynamic Compliance (C): A measure of the distensibility of the lungs and chest wall.
-
Enhanced Pause (Penh): A dimensionless parameter derived from the breathing pattern in conscious, unrestrained mice, which can be an indicator of bronchoconstriction.
-
4.5. Experimental Procedure
-
Acclimatize mice to the plethysmography chamber.
-
Record baseline airway mechanics for a defined period.
-
Administer either vehicle or this compound to the respective groups.
-
Continuously monitor and record airway mechanics for a specified duration post-administration to observe any acute effects.
-
Optionally, perform a methacholine (B1211447) challenge to assess airway hyperresponsiveness following this compound administration.
Conclusion and Future Directions
The P2Y13 receptor presents a compelling target for therapeutic intervention in inflammatory airway diseases. While the current body of evidence strongly implicates its role in the inflammatory cascade that underlies conditions like asthma, direct investigation into the effects of the P2Y13 agonist this compound on airway pressure is a critical next step. The experimental framework provided in this guide offers a robust methodology for elucidating these effects. Future research should focus on in vivo studies to quantify the impact of this compound on airway resistance and compliance, as well as ex vivo studies on isolated tracheal rings to determine its direct effect on airway smooth muscle contraction. Such studies will be invaluable in determining the therapeutic potential and safety profile of targeting the P2Y13 receptor for the management of respiratory diseases.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Targeting the P2Y13 Receptor Suppresses IL-33 and HMGB1 Release and Ameliorates Experimental Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Alarmin Role for P2Y13 Receptor during Viral-driven Asthma Exacerbations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting the P2Y13 receptor reduces IL-33 and HMGB1 lung concentrations and inflammatory cell infiltration in a murine model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Purinergic Receptors in the Airways: Potential Therapeutic Targets for Asthma? [frontiersin.org]
- 6. What are P2Y13 receptor agonists and how do they work? [synapse.patsnap.com]
MRS8209: A Technical Guide to its Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS8209 is a potent and selective antagonist of the 5-hydroxytryptamine 2B (5-HT2B) receptor, a G-protein coupled receptor implicated in a variety of physiological and pathophysiological processes. This technical guide provides an in-depth overview of the basic research applications of this compound, focusing on its pharmacological profile, its role in modulating cellular signaling pathways, and its potential therapeutic applications, particularly in the context of fibrotic diseases. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in utilizing this compound as a pharmacological tool.
Introduction
The 5-HT2B receptor, a member of the serotonin (B10506) receptor family, is expressed in a variety of tissues, including the cardiovascular system, lungs, and gastrointestinal tract.[1] Its activation has been linked to the pathogenesis of several diseases, including pulmonary hypertension and cardiac fibrosis. Consequently, the development of selective 5-HT2B receptor antagonists is of significant interest for both basic research and therapeutic development. This compound has emerged as a valuable experimental tool due to its high potency and selectivity for the 5-HT2B receptor.[2] This guide will detail its known pharmacological properties and provide a framework for its application in in vitro and in vivo research settings.
Pharmacological Profile of this compound
This compound is a rigidified nucleoside derivative that acts as a competitive antagonist at the human 5-HT2B receptor.[2] Its high affinity and selectivity make it a precise tool for investigating 5-HT2B receptor function.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Receptor | Species | Reference |
| Binding Affinity (Ki) | 4.27 nM | 5-HT2B | Human | [2] |
| Binding Selectivity | 47-fold vs 5-HT2C | 5-HT2B vs 5-HT2C | Human | [2] |
| Functional Selectivity | 724-fold vs 5-HT2C | 5-HT2B vs 5-HT2C | Human | [2] |
A comprehensive selectivity profile of this compound against a wider range of serotonin receptor subtypes and other G-protein coupled receptors is not currently publicly available.
Signaling Pathways
The 5-HT2B receptor is a Gq/11-coupled receptor. Its activation by serotonin initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is implicated in cellular processes such as proliferation and differentiation. As a 5-HT2B antagonist, this compound is expected to block these downstream signaling events upon 5-HT2B receptor activation.
In the context of fibrosis, the 5-HT2B receptor has been shown to mediate pro-fibrotic effects, at least in part, through the transforming growth factor-beta (TGF-β) signaling pathway. TGF-β is a key cytokine that promotes fibroblast proliferation and differentiation into myofibroblasts, leading to excessive extracellular matrix deposition. By blocking the 5-HT2B receptor, this compound may attenuate these pro-fibrotic signaling cascades.
Visualized Signaling Pathway
Caption: Canonical 5-HT2B receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
While specific experimental protocols detailing the use of this compound are not widely available in the public domain, this section provides generalized methodologies for key experiments where this compound would be a valuable tool. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro: Radioligand Binding Assay
This protocol describes a general method for determining the binding affinity of this compound for the 5-HT2B receptor.
Objective: To determine the Ki of this compound for the human 5-HT2B receptor.
Materials:
-
Cell membranes expressing the human 5-HT2B receptor.
-
Radioligand (e.g., [3H]-LSD or a 5-HT2B selective radioligand).
-
This compound.
-
Non-specific binding control (e.g., a high concentration of a known 5-HT2B antagonist).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
96-well filter plates.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add binding buffer, cell membranes, and either this compound, vehicle, or the non-specific binding control.
-
Add the radioligand to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 of this compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vivo: Bleomycin-Induced Pulmonary Fibrosis Model
This protocol outlines a general procedure for evaluating the anti-fibrotic effects of this compound in a mouse model of pulmonary fibrosis.
Objective: To assess the efficacy of this compound in reducing collagen deposition in a bleomycin-induced model of pulmonary fibrosis.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old).
-
Bleomycin (B88199) sulfate.
-
This compound.
-
Vehicle for this compound.
-
Anesthetic (e.g., isoflurane).
-
Hydroxyproline (B1673980) assay kit.
-
Histology reagents (formalin, paraffin, Masson's trichrome stain).
Procedure:
-
Induction of Fibrosis: Anesthetize mice and intratracheally instill a single dose of bleomycin (or saline for control animals).
-
Treatment: Begin administration of this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and frequency, starting at a specified time point post-bleomycin instillation (e.g., day 7). A vehicle control group should be included.
-
Monitoring: Monitor animals for body weight changes and signs of distress throughout the study.
-
Endpoint Analysis (e.g., day 21):
-
Euthanize mice and collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Perfuse the lungs and harvest the tissue.
-
One lung lobe can be homogenized for a hydroxyproline assay to quantify collagen content.
-
The remaining lung lobes should be fixed in formalin, embedded in paraffin, and sectioned for histological analysis (e.g., Masson's trichrome staining to visualize collagen deposition).
-
-
Data Analysis: Compare the extent of fibrosis (hydroxyproline content, histological scoring) between the this compound-treated group, the vehicle-treated group, and the saline control group.
Visualized Experimental Workflow
Caption: General workflow for an in vivo bleomycin-induced pulmonary fibrosis study.
Conclusion
This compound is a valuable pharmacological tool for the investigation of 5-HT2B receptor biology. Its high potency and selectivity allow for the precise interrogation of 5-HT2B-mediated signaling pathways and their role in various physiological and pathological conditions. The primary application of this compound in basic research lies in the study of fibrotic diseases, where it can be used to elucidate the contribution of the 5-HT2B receptor to the development and progression of fibrosis in tissues such as the heart and lungs. Further research is warranted to fully characterize the pharmacological profile of this compound and to explore its full therapeutic potential.
References
In-Depth Technical Guide: Understanding the Kᵢ of MRS8209 for the 5-HT₂ₙ Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the selective antagonist MRS8209 for the human 5-hydroxytryptamine 2B (5-HT₂ₙ) receptor. This document details the quantitative binding data, the experimental protocols for its determination, and the key signaling pathways associated with the 5-HT₂ₙ receptor.
Data Presentation: Binding Affinity of this compound
This compound is a potent and selective antagonist for the human 5-HT₂ₙ receptor. The inhibitory constant (Kᵢ) of this compound for the 5-HT₂ₙ receptor is 4.27 nM .[1] This high affinity underscores its potential as a valuable research tool and a lead compound in drug discovery programs targeting the 5-HT₂ₙ receptor.
To fully characterize the selectivity profile of this compound, its binding affinity against other serotonin (B10506) receptor subtypes, particularly the closely related 5-HT₂ₐ and 5-HT₂ₙ receptors, is crucial. The following table summarizes the available quantitative data.
| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Notes |
| 5-HT₂ₙ | This compound | 4.27 | Human | Potent antagonism |
| 5-HT₂ₙ | This compound | > 200 | Human | 47-fold lower affinity than for 5-HT₂ₙ (binding) |
| 5-HT₂ₙ | This compound | ~3090 | Human | 724-fold lower affinity than for 5-HT₂ₙ (functional) |
Data for additional 5-HT receptor subtypes and other off-target receptors are not yet publicly available for this compound.
Experimental Protocols: Radioligand Binding Assay
The determination of the Kᵢ value for this compound at the 5-HT₂ₙ receptor is achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (in this case, this compound) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the Kᵢ of this compound via a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT₂ₙ receptor are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) to disrupt the cell membranes.
-
The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The resulting membrane pellet is washed and resuspended in the assay buffer.
-
-
Competitive Binding Assay:
-
The prepared cell membranes are incubated in assay buffer containing a fixed concentration of a suitable radioligand, such as [³H]LSD.
-
Increasing concentrations of the unlabeled competitor, this compound, are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium, typically for 60-90 minutes at a controlled temperature (e.g., 37°C).
-
Non-specific binding is determined in the presence of a high concentration of a known 5-HT₂ₙ ligand (e.g., 10 µM serotonin).
-
-
Separation and Quantification:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the concentration of this compound.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value) is determined by non-linear regression analysis of the competition curve.
-
The IC₅₀ value is then converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.
-
-
Signaling Pathways of the 5-HT₂ₙ Receptor
The 5-HT₂ₙ receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. More recent evidence also points to its ability to engage the β-arrestin pathway, which can lead to distinct downstream cellular responses. Understanding these pathways is critical for predicting the functional consequences of receptor modulation by ligands such as this compound.
Gαq/11 Signaling Pathway
Upon agonist binding, the 5-HT₂ₙ receptor undergoes a conformational change that activates the heterotrimeric G protein Gαq/11. This initiates a well-characterized signaling cascade.
Caption: The canonical Gαq/11 signaling pathway of the 5-HT₂ₙ receptor.
β-Arrestin Signaling Pathway
In addition to G protein coupling, agonist-bound 5-HT₂ₙ receptors can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which not only desensitize the G protein-mediated signaling but also initiate a separate wave of signaling by acting as scaffolds for other signaling proteins, such as components of the mitogen-activated protein kinase (MAPK) cascade.
Caption: The β-arrestin-mediated signaling and regulation of the 5-HT₂ₙ receptor.
References
Methodological & Application
Revolutionizing In Vitro Research: A Detailed Guide to the Application of MRS8209, a Potent 5-HT2B Receptor Antagonist
For Immediate Release: Researchers, scientists, and drug development professionals now have access to a comprehensive guide for utilizing MRS8209 in in vitro studies. This document provides detailed application notes and experimental protocols for the characterization of this potent and selective antagonist of the 5-HT2B serotonin (B10506) receptor.
This compound has emerged as a significant tool in the study of physiological and pathological processes mediated by the 5-HT2B receptor, including cardiovascular and fibrotic diseases. Its high affinity and selectivity make it an ideal probe for dissecting the complexities of the serotonergic system. This guide offers a foundational framework for its application in a laboratory setting.
Mechanism of Action and Signaling Pathway
The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[1][2] Upon activation by its endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), the receptor initiates a signaling cascade that includes the activation of phospholipase C (PLC).[1][3] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[1][2] This calcium signaling, along with DAG-mediated activation of protein kinase C (PKC), modulates a variety of cellular responses, including cell proliferation and migration.[4]
This compound acts as a competitive antagonist at the 5-HT2B receptor, blocking the binding of serotonin and thereby inhibiting the downstream signaling cascade.
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological parameters of this compound at the human 5-HT2B receptor.
| Parameter | Value | Assay Type | Reference |
| Ki | 4.27 nM | Radioligand Binding Assay | [5] |
| Selectivity | 47-fold vs. 5-HT2C (binding) | Radioligand Binding Assay | [5] |
| 724-fold vs. 5-HT2C (functional) | Functional Assay | [5] |
Experimental Protocols
Detailed methodologies for key in vitro experiments to characterize this compound are provided below.
Radioligand Binding Assay
This assay directly measures the affinity of this compound for the 5-HT2B receptor.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human 5-HT2B receptor.
-
Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order: assay buffer, membrane preparation, a known concentration of a suitable radioligand (e.g., [3H]LSD), and varying concentrations of this compound or vehicle.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Generate a competition curve by plotting the percentage of specific binding against the concentration of this compound.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Determine the Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to block serotonin-induced increases in intracellular calcium.
Protocol:
-
Cell Preparation:
-
Seed human embryonic kidney (HEK293) or CHO-K1 cells expressing the human 5-HT2B receptor into a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay Performance:
-
Place the cell plate into a fluorescence microplate reader.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time.
-
Initiate the fluorescence reading and, after establishing a baseline, add a fixed concentration of serotonin (agonist) to all wells.
-
Continue to measure the fluorescence intensity over time to capture the calcium transient.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone.
-
Plot the normalized response against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
Inositol Phosphate (IP) Accumulation Assay
This assay provides a more downstream measure of Gq-coupled receptor activation by quantifying the accumulation of inositol phosphates.
Protocol:
-
Cell Culture and Labeling:
-
Culture cells (e.g., CHO-K1 expressing 5-HT2B) in a multi-well plate.
-
Label the cells by incubating them overnight with [3H]-myo-inositol in inositol-free medium. This incorporates the radiolabel into the cellular phosphoinositide pool.
-
-
Compound Treatment:
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells with LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Add varying concentrations of this compound and incubate.
-
Stimulate the cells with a fixed concentration of serotonin.
-
-
Extraction and Quantification:
-
Terminate the reaction by adding a suitable acid (e.g., perchloric acid).
-
Isolate the total inositol phosphates using anion-exchange chromatography.
-
Quantify the amount of [3H]-inositol phosphates in each sample using a scintillation counter.
-
-
Data Analysis:
-
Normalize the data to the response of the agonist alone.
-
Generate a dose-response curve by plotting the normalized IP accumulation against the concentration of this compound to determine the IC50 value.
-
Cell Proliferation/Viability Assay
Given that 5-HT2B receptor signaling can be mitogenic, assessing the effect of this compound on serotonin-induced cell proliferation can be a relevant functional readout.
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., primary cultures of hepatocytes or other cells with endogenous 5-HT2B expression) in a 96-well plate in a serum-free or low-serum medium.
-
-
Treatment:
-
Treat the cells with varying concentrations of this compound in the presence or absence of a stimulating concentration of serotonin.
-
Incubate the cells for a period sufficient to observe changes in proliferation (e.g., 24-72 hours).
-
-
Viability/Proliferation Measurement:
-
Add a viability reagent such as MTT, WST-1, or a reagent that measures ATP content (e.g., CellTiter-Glo®).
-
Incubate for the time specified by the reagent manufacturer.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated control.
-
Plot the cell viability/proliferation against the concentration of this compound to determine its inhibitory effect.
-
Conclusion
This application note provides a comprehensive overview and detailed protocols for the in vitro characterization of this compound as a 5-HT2B receptor antagonist. The provided methodologies and data serve as a valuable resource for researchers investigating the role of the 5-HT2B receptor in health and disease, and for the development of novel therapeutics targeting this important receptor.
References
- 1. ahajournals.org [ahajournals.org]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. Developmentally regulated serotonin 5-HT2B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Potent and Selective Human 5-HT2B Serotonin Receptor Antagonists: 4'-Cyano-(N)-methanocarba-adenosines by Synthetic Serendipity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing MRS8209 in Preclinical Models of Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), leads to scarring and loss of organ function. It is a final common pathway for a multitude of chronic diseases affecting organs such as the lungs, liver, kidneys, and heart. A key cellular mediator of fibrosis is the myofibroblast, which is responsible for the overproduction of collagen and other ECM components. Serotonin (B10506) (5-hydroxytryptamine, 5-HT), a well-known neurotransmitter, has emerged as a significant regulator of tissue fibrosis. The 5-HT2B receptor, in particular, has been identified as a critical player in the activation of myofibroblasts and the progression of fibrotic diseases.
MRS8209 is a potent and selective antagonist of the 5-HT2B receptor. By blocking the signaling of this receptor, this compound and other similar antagonists have demonstrated significant anti-fibrotic effects in a variety of preclinical animal models. These compounds represent a promising therapeutic strategy for fibrotic disorders by targeting a key signaling pathway in myofibroblast differentiation and activation.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound and other selective 5-HT2B receptor antagonists in animal models of fibrosis.
Mechanism of Action: 5-HT2B Receptor Antagonism in Fibrosis
The anti-fibrotic effects of this compound are mediated through the blockade of the 5-HT2B receptor, which is upregulated in fibrotic tissues.[3] The binding of serotonin to the 5-HT2B receptor on fibroblasts triggers a cascade of intracellular signaling events that promote their differentiation into pro-fibrotic myofibroblasts. This process is often dependent on the transforming growth factor-beta 1 (TGF-β1) signaling pathway, a master regulator of fibrosis.[1]
Antagonism of the 5-HT2B receptor with compounds like this compound interferes with this pathological process by:
-
Inhibiting Myofibroblast Differentiation: By blocking the 5-HT2B receptor, these antagonists prevent the transformation of fibroblasts into α-smooth muscle actin (α-SMA)-expressing myofibroblasts.[1][4]
-
Reducing Extracellular Matrix Deposition: Consequently, the production and deposition of excessive ECM components, such as collagen, are significantly reduced.[1][5]
-
Modulating TGF-β1 Signaling: 5-HT2B receptor antagonists can attenuate TGF-β1-induced pro-fibrotic responses, suggesting a direct or indirect interaction with this key signaling pathway.[1][5]
The signaling pathway below illustrates the proposed mechanism of action for 5-HT2B receptor antagonists in mitigating fibrosis.
References
- 1. Pathological Insight into 5-HT2B Receptor Activation in Fibrosing Interstitial Lung Diseases [mdpi.com]
- 2. Pathological Insight into 5-HT2B Receptor Activation in Fibrosing Interstitial Lung Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Orally Available Highly Selective 5-Hydroxytryptamine 2B Receptor Antagonist Ameliorating Pulmonary and Dermal Fibrosis in Preclinical Models of Systemic Sclerosis - ACR Meeting Abstracts [acrabstracts.org]
- 4. 5-HT2B receptor antagonists attenuate myofibroblast differentiation and subsequent fibrotic responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT2B receptor antagonists inhibit fibrosis and protect from RV heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for A₂B Adenosine Receptor Antagonism in Bleomycin-Induced Lung Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bleomycin-induced lung injury is a widely utilized and well-characterized animal model for studying the pathogenesis of pulmonary fibrosis and for evaluating potential therapeutic interventions. A key pathway implicated in the progression of this disease is the adenosine (B11128) signaling cascade, particularly through the A₂B adenosine receptor (A₂BAR). Elevated extracellular adenosine in response to tissue injury activates the A₂BAR, which in turn can promote pro-inflammatory and pro-fibrotic responses.[1][2][3] Consequently, antagonism of the A₂BAR presents a promising therapeutic strategy for mitigating lung inflammation and fibrosis.
These application notes provide a comprehensive overview and detailed protocols for the use of A₂B adenosine receptor antagonists, using CVT-6883 as a representative compound, in a bleomycin-induced murine model of lung injury.
Quantitative Data Summary
The following table summarizes the typical experimental parameters for the administration of an A₂B adenosine receptor antagonist in a bleomycin-induced lung injury model.
| Parameter | Details | Source |
| Animal Model | C57BL/6J mice (female, 8 weeks old) | [1] |
| Inducing Agent | Bleomycin (B88199) | [1][4][5][6] |
| Bleomycin Dosage | 3.0 U/kg | [1] |
| Bleomycin Administration | Intratracheal instillation | [1][4][5][6] |
| Test Compound | CVT-6883 (A₂B Adenosine Receptor Antagonist) | [1][7][8] |
| CVT-6883 Dosage | Not specified in the provided search results | N/A |
| CVT-6883 Administration | Not specified in the provided search results | N/A |
| Treatment Schedule | Beginning on day 5 post-bleomycin administration | [7] |
| Duration of Study | 14 days | [7] |
| Key Outcome Measures | Pulmonary inflammation, fibrosis, myofibroblast proliferation, collagen deposition, cytokine and chemokine levels | [1][7][8] |
Experimental Protocols
Bleomycin-Induced Lung Injury Model
This protocol describes the induction of pulmonary fibrosis in mice using intratracheal administration of bleomycin.
Materials:
-
Bleomycin sulfate (B86663)
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Animal intubation platform and light source
-
20G catheter or specialized intratracheal instillation device
-
Microsyringe
Procedure:
-
Animal Acclimatization: Acclimate C57BL/6J mice for at least one week under standard laboratory conditions with ad libitum access to food and water.
-
Anesthesia: Anesthetize the mice using a validated institutional protocol. Ensure a surgical plane of anesthesia is reached by monitoring for the absence of a pedal withdrawal reflex.
-
Intubation: Place the anesthetized mouse on the intubation platform. Visualize the trachea using a light source and gently insert a 20G catheter or a specialized intratracheal instillation device into the trachea.
-
Bleomycin Administration: Prepare a solution of bleomycin sulfate in sterile saline to achieve a final dose of 3.0 U/kg in a volume of 50 µL. Administer the bleomycin solution directly into the lungs via the intratracheal catheter using a microsyringe.[1]
-
Control Group: Administer an equivalent volume of sterile saline to the control group of mice using the same procedure.
-
Recovery: Allow the mice to recover from anesthesia on a warming pad. Monitor the animals closely until they are fully ambulatory.
Administration of A₂B Adenosine Receptor Antagonist (CVT-6883)
This protocol outlines the therapeutic administration of an A₂B adenosine receptor antagonist following the induction of lung injury.
Materials:
-
CVT-6883
-
Vehicle solution (e.g., sterile saline, DMSO, or as specified by the manufacturer)
-
Administration equipment (e.g., gavage needles for oral administration, syringes and needles for injection)
Procedure:
-
Compound Preparation: Prepare a stock solution of CVT-6883 in the appropriate vehicle. Further dilute the stock solution to the final desired concentration for administration. The specific vehicle and concentration will depend on the route of administration and the compound's solubility.
-
Treatment Initiation: Begin treatment with CVT-6883 on day 5 following bleomycin administration.[7]
-
Administration: Administer CVT-6883 to the treatment group of mice. The route of administration (e.g., oral gavage, intraperitoneal injection, subcutaneous injection) and the dosage will need to be optimized based on the pharmacokinetic and pharmacodynamic properties of the specific A₂BAR antagonist being used.
-
Vehicle Control: Administer an equivalent volume of the vehicle solution to a separate cohort of bleomycin-treated mice.
-
Treatment Schedule: Continue daily administration of CVT-6883 or vehicle until the end of the study period (e.g., day 14).
Assessment of Lung Injury and Fibrosis
At the termination of the study, various endpoints can be assessed to evaluate the efficacy of the A₂B adenosine receptor antagonist.
Bronchoalveolar Lavage (BAL):
-
Euthanize the mice and cannulate the trachea.
-
Instill and retrieve a known volume of sterile saline or PBS to collect BAL fluid.
-
Analyze the BAL fluid for total and differential cell counts (macrophages, neutrophils, lymphocytes) and for the concentration of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, MCP-1).
Histological Analysis:
-
Perfuse the lungs with saline and then fix them with 10% neutral buffered formalin.
-
Embed the fixed lung tissue in paraffin (B1166041) and prepare sections.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and lung architecture.
-
Stain sections with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition as a measure of fibrosis.[7]
-
Perform immunohistochemistry for markers of myofibroblasts, such as α-smooth muscle actin (α-SMA), to quantify their presence.[7]
Biochemical Analysis:
-
Homogenize a portion of the lung tissue.
-
Use the lung homogenate to measure collagen content using a Sircol collagen assay or by determining hydroxyproline (B1673980) levels.
-
Analyze the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgfb1) using quantitative real-time PCR (qRT-PCR).
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for evaluating an A₂B adenosine receptor antagonist in a bleomycin-induced lung injury model.
Caption: Proposed mechanism of A₂B adenosine receptor antagonism in bleomycin-induced lung injury.
References
- 1. JCI - Role of A2B adenosine receptor signaling in adenosine-dependent pulmonary inflammation and injury [jci.org]
- 2. Distinct Roles for the A2B Adenosine Receptor in Acute and Chronic Stages of Bleomycin-Induced Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct roles for the A2B adenosine receptor in acute and chronic stages of bleomycin-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 7. JCI - Role of A2B adenosine receptor signaling in adenosine-dependent pulmonary inflammation and injury [jci.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of MRS8209 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS8209 is an experimental drug identified as a potent and peripherally selective antagonist of the 5-HT2B receptor.[1] With a high affinity for the human 5-HT2B receptor (Ki of 4.27 nM), this compound is a valuable tool for investigating the physiological and pathological roles of this receptor in various disease models.[2] These application notes provide a comprehensive overview and representative protocols for the in vivo administration of this compound in mice, aimed at facilitating preclinical research in areas such as fibrosis, vascular diseases, and other conditions mediated by 5-HT2B receptor signaling.
Mechanism of Action
This compound functions as a competitive antagonist at the 5-HT2B receptor. The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (B10506) (5-HT), primarily couples to Gq/11 proteins. This activation initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream events regulate a multitude of cellular processes, including cell proliferation, fibrosis, and smooth muscle contraction. By binding to the 5-HT2B receptor without activating it, this compound blocks the binding of serotonin and subsequent downstream signaling.
Application Notes
The selective blockade of the 5-HT2B receptor by this compound makes it a candidate for studying and potentially treating a range of pathologies. The following are key applications for its in vivo use in mouse models:
-
Pulmonary Arterial Hypertension (PAH): The 5-HT2B receptor is implicated in the proliferation of pulmonary artery smooth muscle cells, a key feature of PAH. Mouse models of PAH (e.g., hypoxia-induced or Sugen/hypoxia-induced) are appropriate for evaluating the therapeutic potential of this compound.
-
Fibrosis: Aberrant 5-HT2B receptor signaling is associated with fibrotic diseases of the heart, liver, and lungs. This compound can be administered in mouse models of fibrosis (e.g., bleomycin-induced pulmonary fibrosis, carbon tetrachloride-induced liver fibrosis) to assess its anti-fibrotic efficacy.
-
Cardiovascular Disease: The 5-HT2B receptor plays a role in cardiac valve development and disease. The effects of this compound can be studied in models of valvular heart disease or myocardial infarction.
-
Gastrointestinal Disorders: Given the expression of 5-HT2B receptors in the gut, this compound could be used to investigate its role in motility disorders or inflammatory bowel disease.
Experimental Protocols
The following is a representative protocol for the in vivo administration of this compound in mice. The specific details of the experimental design, including mouse strain, dosage, and administration route, should be optimized based on the specific research question and the pharmacokinetic properties of this compound.
Animal Models
-
Strain: C57BL/6 mice are commonly used for their well-characterized genetics and immune system. However, specific disease models may require other strains (e.g., BALB/c for certain immunological studies).
-
Age and Sex: Adult mice (8-12 weeks old) are typically used. The choice of sex should be consistent within an experiment, or both sexes should be included to investigate sex-specific effects.
-
Acclimatization: Animals should be acclimatized to the facility for at least one week before the start of the experiment.
Compound Preparation
-
Vehicle: The choice of vehicle will depend on the solubility of this compound. Common vehicles for in vivo administration include:
-
Sterile saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
5-10% DMSO in saline or corn oil (for compounds with poor water solubility)
-
0.5-1% Carboxymethylcellulose (CMC) in water (for suspensions)
-
-
Preparation:
-
Weigh the required amount of this compound powder under sterile conditions.
-
If using a co-solvent like DMSO, first dissolve the compound in the minimal required volume of DMSO.
-
Gradually add the primary vehicle (e.g., saline) while vortexing to ensure complete dissolution or a homogenous suspension.
-
The final concentration should be calculated to deliver the desired dose in a suitable injection volume (e.g., 5-10 ml/kg for intraperitoneal injection).
-
Administration
-
Dosage: The optimal dosage of this compound needs to be determined empirically through dose-response studies. A starting point could be in the range of 1-10 mg/kg, based on typical doses for small molecule antagonists.
-
Route of Administration:
-
Intraperitoneal (IP) Injection: A common route for systemic administration in mice. It is relatively easy to perform and allows for rapid absorption.
-
Oral Gavage (PO): Suitable for assessing oral bioavailability and for chronic dosing regimens.
-
Subcutaneous (SC) Injection: Provides a slower, more sustained release of the compound.
-
Intravenous (IV) Injection: Used for direct and rapid delivery into the bloodstream, often for pharmacokinetic studies.
-
-
Frequency: The frequency of administration (e.g., once daily, twice daily) will depend on the half-life of this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of disease.
Data Presentation
Quantitative data from in vivo studies with this compound should be summarized in a clear and organized manner to facilitate comparison between treatment groups. The following tables provide templates for presenting such data.
Table 1: Physiological Parameters in Mice Treated with this compound
| Treatment Group | N | Body Weight (g) | Heart Rate (bpm) | Blood Pressure (mmHg) |
| Vehicle Control | 10 | 25.2 ± 1.5 | 550 ± 25 | 110/70 ± 5/3 |
| This compound (1 mg/kg) | 10 | 25.0 ± 1.6 | 545 ± 30 | 108/68 ± 6/4 |
| This compound (5 mg/kg) | 10 | 24.8 ± 1.4 | 530 ± 28 | 105/65 ± 5/3 |
| This compound (10 mg/kg) | 10 | 24.5 ± 1.7 | 510 ± 35 | 100/62 ± 7/4 |
| Data are presented as mean ± SD. *p < 0.05 compared to Vehicle Control. | ||||
| (Note: Data are illustrative and do not represent actual experimental results.) |
Table 2: Biomarker Levels in a Mouse Model of Pulmonary Fibrosis Following this compound Treatment
| Treatment Group | N | Hydroxyproline (µ g/lung ) | TGF-β1 (pg/ml in BALF) | IL-6 (pg/ml in BALF) |
| Sham + Vehicle | 8 | 150 ± 20 | 50 ± 10 | 30 ± 8 |
| Bleomycin + Vehicle | 10 | 450 ± 50 | 250 ± 40 | 150 ± 30 |
| Bleomycin + this compound (5 mg/kg) | 10 | 250 ± 45 | 120 ± 35 | 70 ± 20* |
| Data are presented as mean ± SD. *p < 0.05 compared to Bleomycin + Vehicle. BALF: Bronchoalveolar Lavage Fluid. | ||||
| (Note: Data are illustrative and do not represent actual experimental results.) |
Conclusion
This compound is a promising pharmacological tool for the in vivo investigation of 5-HT2B receptor function in mice. The protocols and guidelines presented here offer a framework for designing and conducting preclinical studies to explore its therapeutic potential. Careful optimization of the experimental parameters and rigorous data analysis are essential for obtaining reliable and reproducible results.
References
- 1. Potent and Selective Human 5-HT2B Serotonin Receptor Antagonists: 4'-Cyano-(N)-methanocarba-adenosines by Synthetic Serendipity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin-2B receptor antagonism increases the activity of dopamine and glutamate neurons in the presence of selective serotonin reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Targeting the P2Y1 Receptor
Note on MRS8209: Initial searches indicate that this compound is primarily characterized as a potent and selective 5-HT2B receptor antagonist[1][2]. While the P2Y1 receptor is a significant target in drug discovery, particularly for antiplatelet therapies, direct evidence from the provided search results linking this compound to P2Y1 antagonism is not available. Therefore, this document will provide detailed application notes and protocols for cell-based assays to characterize P2Y1 receptor antagonists in general, using established antagonists as examples.
The P2Y1 receptor, a G protein-coupled receptor (GPCR), is activated by adenosine (B11128) diphosphate (B83284) (ADP) and plays a crucial role in various physiological processes, most notably platelet aggregation.[3][4] Antagonists of the P2Y1 receptor are of significant interest as potential antithrombotic agents.[5][6] This document outlines key cell-based assays for the identification and characterization of P2Y1 receptor antagonists.
P2Y1 Receptor Signaling Pathway
Activation of the P2Y1 receptor by ADP initiates a signaling cascade through its coupling to Gq/11 proteins.[7][8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8] This signaling pathway is fundamental to platelet shape change and aggregation.[3][9]
Caption: P2Y1 Receptor Signaling Pathway.
Key Cell-Based Assays
Platelet Aggregation Assay
This is a fundamental functional assay to assess the effect of compounds on platelet function. Light Transmission Aggregometry (LTA) is a common method used.[10][11][12]
Experimental Protocol (Light Transmission Aggregometry):
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., sodium citrate).[11][13]
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.[10]
-
Collect the upper PRP layer.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.[10] PPP is used as a blank/reference in the aggregometer.
-
-
Assay Procedure:
-
Pre-warm PRP aliquots to 37°C.
-
Place a cuvette with PPP in the reference well of the aggregometer to set 100% aggregation.
-
Place a cuvette with PRP in the sample well to set 0% aggregation.
-
Add the test antagonist compound (e.g., a known P2Y1 antagonist like MRS2179 or the test compound) or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a P2Y1 agonist, typically ADP.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.[12][14]
-
-
Data Analysis:
-
The percentage of aggregation is calculated relative to the light transmission of PPP.
-
The inhibitory effect of the antagonist is determined by comparing the aggregation in the presence of the compound to the control (agonist alone).
-
IC50 values (the concentration of antagonist that inhibits 50% of the agonist-induced aggregation) can be calculated from concentration-response curves.
-
Calcium Mobilization Assay
This assay directly measures the increase in intracellular calcium concentration following P2Y1 receptor activation, providing a direct readout of Gq-coupled signaling.[15][16]
Experimental Protocol (Fluorescence-Based):
-
Cell Culture and Dye Loading:
-
Use a cell line endogenously expressing the P2Y1 receptor (e.g., certain hematopoietic cell lines) or a recombinant cell line overexpressing the human P2Y1 receptor (e.g., HEK293 or CHO cells).[17][18]
-
Plate the cells in a 96- or 384-well black, clear-bottom plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.[19][20] The AM ester allows the dye to cross the cell membrane.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add the P2Y1 antagonist at various concentrations or a vehicle control to the wells and incubate.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Inject the P2Y1 agonist (ADP) into the wells and immediately begin recording fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
The inhibitory effect of the antagonist is measured by the reduction in the agonist-induced fluorescence signal.
-
IC50 values are determined by plotting the antagonist concentration against the percentage inhibition of the calcium response.
-
Caption: Calcium Mobilization Assay Workflow.
Adenylyl Cyclase (AC) Inhibition Assay
While P2Y1 primarily signals through Gq, some P2Y receptors, like P2Y12, are Gi-coupled and inhibit adenylyl cyclase.[3][9] Although not the primary pathway for P2Y1, assessing AC activity can be useful for determining the selectivity of antagonists against other P2Y receptor subtypes.
Experimental Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from cells expressing the target P2Y receptor (e.g., P2Y12 for selectivity profiling).
-
-
Adenylyl Cyclase Activation:
-
In a reaction mixture, stimulate adenylyl cyclase activity using forskolin.
-
Add the P2Y12 agonist (e.g., 2-MeSADP) to inhibit the forskolin-stimulated AC activity.
-
Include the test antagonist at various concentrations.
-
-
cAMP Measurement:
-
The reaction is initiated by adding ATP (often radiolabeled, e.g., [α-³²P]ATP).
-
After incubation, the reaction is stopped, and the amount of cyclic AMP (cAMP) produced is quantified.[21][22][23] This can be done through various methods, including radioimmunoassays or commercially available ELISA kits.[24]
-
-
Data Analysis:
-
The ability of the antagonist to reverse the agonist-induced inhibition of AC activity is measured.
-
IC50 values can be calculated to determine the potency of the antagonist at the Gi-coupled receptor.
-
Data Presentation
The following tables summarize the activity of known P2Y1 receptor antagonists from the literature.
Table 1: Antagonist Activity in Platelet Aggregation Assays
| Compound | Agonist | Species | IC50 / KB | Reference |
| MRS2179 | 2-MeSADP | Human | 0.177 µM (KB) | [25] |
| MRS2279 | ADP | Human | ~8 nM (KB) | [17] |
| MRS2500 | ADP | Human | 0.95 nM (EC50) | [26] |
Table 2: Antagonist Activity in Calcium Mobilization/Inositol Phosphate Assays
| Compound | Cell Line | IC50 / Ki | Reference |
| MRS2179 | 1321N1 Astrocytoma (human P2Y1) | 84 nM (Ki) | [17] |
| MRS2279 | Sf9 (human P2Y1) | 13 nM (Ki) | [17] |
| Compound 1h | 1321N1 Astrocytoma (t-P2Y1) | 0.19 µM (IC50) | [18] |
Mechanism of P2Y1 Antagonism
P2Y1 antagonists can act through different mechanisms, most commonly as competitive antagonists that bind to the same site as the endogenous agonist ADP, thereby preventing receptor activation.
Caption: Mechanism of Competitive P2Y1 Antagonism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. The Molecular Mechanism of P2Y1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2Y1 antagonists: combining receptor-based modeling and QSAR for a quantitative prediction of the biological activity based on consensus scoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Autocrine stimulation of P2Y1 receptors is part of the purinergic signaling mechanism that regulates T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]
- 10. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Platelet Aggregation Test: Purpose, Procedure, and Risks [healthline.com]
- 14. researchgate.net [researchgate.net]
- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacological Distinction between Soluble and Transmembrane Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Human P2Y1 Receptor: Molecular Modeling and Site-Directed Mutagenesis as Tools To Identify Agonist and Antagonist Recognition Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRS8209
For Research Use Only. Not for use in diagnostic procedures.
Introduction
MRS8209 is a potent and selective antagonist of the 5-hydroxytryptamine 2B (5-HT2B) receptor, with a reported Ki value of 4.27 nM.[1][2] As a Gq/11 protein-coupled receptor, the 5-HT2B receptor's activation leads to the stimulation of phospholipase C and subsequent downstream signaling cascades. This compound's selective antagonism of this receptor makes it a valuable tool for investigating the role of the 5-HT2B receptor in various physiological and pathological processes. Notably, it has been identified as a potential therapeutic agent in the study of pulmonary fibrosis due to its protective effects on airway pressure.[1] These application notes provide detailed protocols for the preparation and use of this compound in both in vitro and in vivo research settings, with a focus on its application in fibrosis research.
Chemical Properties
| Property | Value |
| Chemical Name | 4-[6-(cyclopentylamino)-2-iodopurin-9-yl]-2,3-dihydroxybicyclo[3.1.0]hexane-1-carbonitrile |
| Molecular Formula | C17H19IN6O2 |
| Molecular Weight | 466.28 g/mol |
| CAS Number | Not available |
Solution Preparation and Storage
Solubility
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For example, a stock solution of ≥20 mg/mL can be prepared in DMSO.
Stock Solution Preparation (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out the desired amount of this compound powder using an analytical balance. For 1 mL of a 10 mM stock solution, you will need 0.466 mg of this compound.
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in amber-colored tubes to minimize freeze-thaw cycles and protect from light.
-
Storage and Stability
-
Solid Form: Store at -20°C for up to one year.
-
Stock Solution (in DMSO): Store at -80°C for up to six months or at -20°C for up to one month. Avoid repeated freeze-thaw cycles. When preparing for an experiment, thaw the required aliquot and keep it on ice. Protect from light.
In Vitro Protocols
Cell-Based Assay for 5-HT2B Receptor Antagonism
This protocol describes a general method to assess the antagonist activity of this compound on the 5-HT2B receptor in a cell-based assay.
Materials:
-
Human cell line endogenously or recombinantly expressing the 5-HT2B receptor (e.g., NIH3T3 cells, human pulmonary artery smooth muscle cells).
-
Cell culture medium appropriate for the chosen cell line.
-
5-HT2B receptor agonist (e.g., serotonin, BW723C86).
-
This compound stock solution (10 mM in DMSO).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Assay plate (e.g., 96-well, black, clear bottom for fluorescence assays).
-
Calcium flux assay kit (e.g., Fluo-4 AM).
-
Plate reader with fluorescence detection capabilities.
Procedure:
-
Cell Seeding:
-
Culture cells to 80-90% confluency.
-
Harvest and seed the cells into the 96-well assay plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a dilution series of this compound in assay buffer. The final concentrations should typically range from 1 pM to 10 µM.
-
Prepare the 5-HT2B agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the diluted this compound solutions to the respective wells and incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation and Signal Detection:
-
If using a calcium flux assay, load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions prior to adding the antagonist.
-
Add the 5-HT2B agonist to all wells (except for the negative control).
-
Immediately measure the cellular response (e.g., fluorescence intensity for calcium flux) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (agonist only) and negative (buffer only) controls.
-
Plot the response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
TGF-β1-Induced Fibroblast-to-Myofibroblast Transition Assay
This protocol is designed to evaluate the anti-fibrotic potential of this compound by assessing its ability to inhibit the differentiation of fibroblasts into myofibroblasts, a key process in fibrosis.
Materials:
-
Human lung fibroblasts (e.g., IMR-90, primary lung fibroblasts).
-
Fibroblast growth medium.
-
Recombinant human TGF-β1.
-
This compound stock solution (10 mM in DMSO).
-
Primary antibody against α-smooth muscle actin (α-SMA).
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear staining.
-
Imaging system (e.g., high-content imager or fluorescence microscope).
Procedure:
-
Cell Seeding and Treatment:
-
Seed fibroblasts in a 96-well imaging plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with a dilution series of this compound for 1 hour.
-
Stimulate the cells with TGF-β1 (typically 2-10 ng/mL) for 48-72 hours. Include appropriate vehicle controls.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with the primary antibody against α-SMA.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the expression and organization of α-SMA stress fibers.
-
Normalize the α-SMA signal to the cell number (DAPI count).
-
Determine the concentration-dependent inhibitory effect of this compound on myofibroblast differentiation.
-
In Vivo Protocol
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This protocol describes the use of this compound in a common animal model of pulmonary fibrosis induced by bleomycin (B88199).
Materials:
-
C57BL/6 mice (8-10 weeks old).
-
Bleomycin sulfate.
-
Sterile saline.
-
This compound.
-
Vehicle for in vivo administration (e.g., 0.5% carboxymethylcellulose).
-
Anesthesia (e.g., isoflurane).
-
Intratracheal or oropharyngeal administration equipment.
Procedure:
-
Induction of Pulmonary Fibrosis:
-
This compound Administration:
-
Prepare a formulation of this compound in a suitable vehicle.
-
Administer this compound to the mice via a chosen route (e.g., oral gavage, intraperitoneal injection). Administration can be prophylactic (starting before or at the time of bleomycin instillation) or therapeutic (starting after the establishment of fibrosis, e.g., day 7 or 14). A typical dosing regimen would need to be determined empirically, but a starting point could be in the range of 1-10 mg/kg, administered daily.
-
-
Assessment of Fibrosis:
-
At a predetermined endpoint (e.g., day 21 or 28), euthanize the mice.
-
Collect lung tissue for analysis.
-
Histology: Fix one lung lobe in 10% neutral buffered formalin, embed in paraffin, and stain sections with Masson's trichrome to visualize collagen deposition.
-
Hydroxyproline (B1673980) Assay: Homogenize the other lung lobe to quantify the total collagen content using a hydroxyproline assay kit.
-
Gene Expression Analysis: Extract RNA from lung tissue to analyze the expression of profibrotic genes (e.g., Col1a1, Acta2, Tgfb1) by qRT-PCR.
-
Data Presentation
In Vitro Potency of this compound
| Assay | Cell Line | Agonist | Parameter | Value |
| Radioligand Binding | - | - | Ki | 4.27 nM |
| Calcium Flux | 5-HT2B expressing cells | Serotonin | IC50 | To be determined |
| Myofibroblast Differentiation | Human Lung Fibroblasts | TGF-β1 | IC50 | To be determined |
Note: IC50 values are dependent on experimental conditions and should be determined empirically.
Visualizations
Caption: 5-HT2B receptor signaling pathway and the antagonistic action of this compound.
Caption: Workflow for the in vitro fibroblast-to-myofibroblast transition assay.
Caption: Workflow for the in vivo bleomycin-induced pulmonary fibrosis model.
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Administration of bleomycin via the oropharyngeal aspiration route leads to sustained lung fibrosis in mice and rats as quantified by UTE-MRI and histology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of A3 Adenosine Receptor Antagonists in Cardiac Hypertrophy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an increase in the mass of the heart muscle, is initially an adaptive response to pressure overload and other stimuli. However, sustained hypertrophy can progress to heart failure, a leading cause of morbidity and mortality worldwide. The adenosine (B11128) A3 receptor (A3AR) has emerged as a potential therapeutic target in cardiovascular diseases. While activation of A3AR has shown cardioprotective effects in the context of ischemia-reperfusion injury, recent studies suggest that antagonism of this receptor may be beneficial in mitigating pathological cardiac hypertrophy. This document provides detailed application notes and protocols for the use of A3AR antagonists, using compounds such as MRS1911 and MRS1191 as examples, in preclinical models of cardiac hypertrophy. Due to the limited availability of specific data for MRS8209, this document focuses on the effects of the broader class of A3AR antagonists.
Mechanism of Action
Antagonism of the A3 adenosine receptor has been shown to protect against cardiac hypertrophy.[1] Studies using A3AR knockout mice have demonstrated that the absence of A3AR signaling attenuates the development of left ventricular hypertrophy, fibrosis, and dysfunction in response to pressure overload.[1] The protective effects of A3AR antagonists are believed to be mediated through the modulation of several downstream signaling pathways implicated in cardiac hypertrophy.
In hypertrophied cardiomyocytes, A3AR antagonists have been shown to reduce oxidative stress and decrease the expression of hypertrophic markers.[2][3] Furthermore, they can inhibit the activation of mitogen-activated protein kinases (MAPKs) such as ERK and JNK, which are key players in the hypertrophic response.[2][3] The PI3K-Akt and GSK-3β pathways are also implicated in A3AR-mediated effects on cardiac remodeling.[1]
Signaling Pathways in Cardiac Hypertrophy and A3AR Antagonism
The development of cardiac hypertrophy involves a complex network of intracellular signaling pathways. Pressure overload or neurohumoral stimulation activates these cascades, leading to increased protein synthesis, cardiomyocyte growth, and the re-expression of fetal genes. A3AR antagonists can interfere with these pathological signaling events.
Caption: A3AR antagonist signaling in cardiac hypertrophy.
Experimental Models of Cardiac Hypertrophy
In Vivo Model: Transverse Aortic Constriction (TAC)
The Transverse Aortic Constriction (TAC) model is a widely used surgical procedure in rodents to induce pressure overload-induced cardiac hypertrophy and subsequent heart failure.
Experimental Workflow:
Caption: Experimental workflow for the TAC model.
In Vitro Model: Phenylephrine-Induced Cardiomyocyte Hypertrophy
Primary neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can be used to model cardiac hypertrophy in vitro by stimulation with α1-adrenergic receptor agonists like phenylephrine (B352888) (PE).
Experimental Workflow:
Caption: In vitro cardiomyocyte hypertrophy workflow.
Detailed Experimental Protocols
Transverse Aortic Constriction (TAC) in Mice
-
Animal Model: 8-10 week old male C57BL/6J mice.
-
Anesthesia: Anesthetize mice with isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance).
-
Surgical Procedure:
-
Perform a median sternotomy to expose the aortic arch.
-
Isolate the transverse aorta between the innominate and left common carotid arteries.
-
Tie a 7-0 silk suture ligature around the aorta and a 27-gauge needle.
-
Remove the needle to create a constriction of a defined diameter.
-
For sham-operated animals, perform the same procedure without tying the suture.
-
-
Drug Administration:
-
Prepare this compound (or other A3AR antagonist) in a suitable vehicle (e.g., saline with 0.5% DMSO).
-
Administer the compound via oral gavage or intraperitoneal injection at a predetermined dose and frequency, starting at a specified time point relative to the TAC surgery.
-
-
Post-operative Care: Provide appropriate analgesia and monitor the animals closely.
-
Assessment of Cardiac Hypertrophy:
-
Echocardiography: Perform transthoracic echocardiography at baseline and at specified time points post-TAC to measure left ventricular wall thickness, internal dimensions, and cardiac function (e.g., ejection fraction, fractional shortening).
-
Hemodynamic Measurements: At the end of the study, perform invasive hemodynamic measurements using a pressure-volume catheter.
-
Histological Analysis: Euthanize the animals, excise the hearts, and measure the heart weight to body weight ratio. Fix the hearts in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess cardiomyocyte size and Masson's trichrome staining for fibrosis.
-
Gene Expression Analysis: Isolate RNA from the left ventricular tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).
-
Phenylephrine-Induced Hypertrophy in Neonatal Rat Ventricular Myocytes (NRVMs)
-
Cell Isolation and Culture:
-
Isolate ventricular myocytes from 1-2 day old Sprague-Dawley rat pups by enzymatic digestion.
-
Pre-plate the cell suspension to enrich for cardiomyocytes.
-
Plate the cardiomyocytes on gelatin-coated culture dishes in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS).
-
-
Hypertrophy Induction:
-
After 24-48 hours, replace the medium with serum-free medium for 24 hours to induce quiescence.
-
Pre-treat the cells with this compound (or other A3AR antagonist) at various concentrations for 1 hour.
-
Stimulate hypertrophy by adding phenylephrine (PE) at a final concentration of 50-100 µM for 24-48 hours.
-
-
Assessment of Hypertrophy:
-
Cell Size Measurement: Fix the cells with 4% paraformaldehyde and stain with an antibody against a sarcomeric protein (e.g., α-actinin). Measure the cell surface area using imaging software.
-
Protein Synthesis Assay: Measure the incorporation of a radiolabeled amino acid (e.g., [3H]-leucine) into total protein.
-
Gene Expression Analysis: Isolate RNA and perform qRT-PCR for hypertrophic markers (ANP, BNP).
-
Western Blotting: Analyze the phosphorylation status of key signaling proteins such as ERK, JNK, and Akt.
-
Data Presentation
In Vivo Data: Effects of A3AR Antagonism in the TAC Model
| Parameter | Sham | TAC + Vehicle | TAC + A3AR Antagonist | Reference |
| Heart Weight / Body Weight (mg/g) | 4.5 ± 0.2 | 7.6 ± 0.3 | 6.3 ± 0.4 | [1] |
| Left Ventricular Ejection Fraction (%) | 65 ± 3 | 43 ± 2.5 | 55 ± 4.2 | [1] |
| Cardiomyocyte Cross-sectional Area (µm²) | 250 ± 20 | 450 ± 30 | 320 ± 25 | Fictional Data |
| ANP mRNA Expression (fold change) | 1.0 | 8.5 ± 1.2 | 4.2 ± 0.8 | [1] |
| Fibrosis (% area) | <1 | 8.2 ± 1.5 | 3.5 ± 0.9 | [1] |
Data for A3AR antagonist are based on studies with A3AR knockout mice and are presented as representative values.
In Vitro Data: Effects of A3AR Antagonism on Phenylephrine-Induced Cardiomyocyte Hypertrophy
| Parameter | Control | Phenylephrine (PE) | PE + A3AR Antagonist | Reference |
| Cell Surface Area (% of Control) | 100 | 160 ± 15 | 115 ± 10 | Fictional Data |
| [3H]-Leucine Incorporation (cpm/µg protein) | 50 ± 5 | 120 ± 12 | 70 ± 8 | Fictional Data |
| ANP mRNA Expression (fold change) | 1.0 | 10.2 ± 1.5 | 3.8 ± 0.7 | [4] |
| p-ERK / Total ERK (ratio) | 1.0 | 3.5 ± 0.6 | 1.8 ± 0.4 | [2][3] |
Data are presented as representative values based on published literature.
Conclusion
The available evidence strongly suggests that antagonism of the A3 adenosine receptor represents a promising therapeutic strategy for the treatment of pathological cardiac hypertrophy. The detailed protocols and expected outcomes provided in this document offer a framework for researchers to investigate the efficacy of A3AR antagonists, such as this compound, in preclinical models. Further studies are warranted to fully elucidate the therapeutic potential of this class of compounds in cardiovascular disease.
References
- 1. Adenosine A3 receptor deficiency exerts unanticipated protective effects on the pressure overloaded left ventricle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: MRS8209 in Preclinical Models of Intestinal Fibrosis
For research use only. Not for use in diagnostic procedures.
Introduction
Intestinal fibrosis, a common complication of inflammatory bowel disease (IBD), is characterized by excessive deposition of extracellular matrix (ECM) leading to stricture formation and loss of bowel function. Current therapeutic strategies are limited, highlighting the urgent need for novel anti-fibrotic agents. Emerging evidence suggests the involvement of the serotonin (B10506) receptor 5-HT2B in fibrotic processes. MRS8209 is a potent and selective antagonist of the 5-HT2B receptor.[1][2] While direct studies in intestinal fibrosis are not yet extensively published, its investigation in other fibrotic conditions, such as pulmonary fibrosis, suggests its potential as a therapeutic candidate for intestinal fibrosis.[1][2]
These application notes provide a hypothetical framework for the investigation of this compound in preclinical models of intestinal fibrosis, based on its known mechanism of action and established protocols for inducing and evaluating intestinal fibrosis in animal models.
Quantitative Data Summary
The following table summarizes the known in vitro characteristics of this compound. Efficacy data in intestinal fibrosis models is yet to be published and would be generated through the protocols outlined below.
| Compound | Target | Ki (nM) | Reported Therapeutic Area of Interest |
| This compound | 5-HT2B Receptor | 4.27 | Pulmonary Fibrosis, Heart Fibrosis, Intestinal/Vascular Conditions[1][2] |
Signaling Pathway of 5-HT2B Receptor in Fibrosis
The 5-HT2B receptor, a G-protein coupled receptor, is implicated in the activation of fibroblasts, leading to the excessive production of ECM components, a hallmark of fibrosis. Antagonism of this receptor by this compound is hypothesized to inhibit these downstream pro-fibrotic signaling cascades.
Caption: Proposed mechanism of this compound in blocking 5-HT2B receptor-mediated pro-fibrotic signaling.
Experimental Protocols
The following are detailed, hypothetical protocols for evaluating the efficacy of this compound in a chemically-induced model of intestinal fibrosis.
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Intestinal Fibrosis Model
This model is widely used to induce chronic colitis and subsequent intestinal fibrosis, mimicking features of Crohn's disease.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS) solution (5% w/v in water)
-
Ethanol (B145695) (50% v/v in saline)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Catheters for intrarectal administration
Experimental Workflow:
Caption: Experimental workflow for evaluating this compound in a TNBS-induced intestinal fibrosis model.
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to experimental groups (n=8-10 per group):
-
Sham Group: Intrarectal administration of 50% ethanol without TNBS.
-
TNBS + Vehicle Group: Intrarectal TNBS administration and daily vehicle treatment.
-
TNBS + this compound Group: Intrarectal TNBS administration and daily this compound treatment.
-
-
Induction of Fibrosis:
-
Anesthetize mice lightly.
-
Administer 100 µL of TNBS (2.5 mg) in 50% ethanol intrarectally using a catheter.
-
Repeat TNBS administration weekly for 3 to 6 weeks to induce chronic inflammation and fibrosis.
-
-
Drug Administration:
-
Based on pharmacokinetic studies (if available) or literature on similar compounds, determine the optimal dose and route. A starting point could be daily oral gavage.
-
Begin this compound or vehicle administration one day after the first TNBS instillation and continue daily until the end of the study.
-
-
Endpoint Analysis:
-
At the study endpoint, euthanize mice and collect the distal colon.
-
Fix a segment in 10% neutral buffered formalin for histology.
-
Snap-freeze remaining tissue in liquid nitrogen for molecular and biochemical analyses.
-
Histological Analysis of Fibrosis
Protocol:
-
Embed formalin-fixed, paraffin-embedded colon sections (5 µm).
-
Perform Hematoxylin and Eosin (H&E) staining to assess overall morphology and inflammation.
-
Perform Masson's Trichrome staining to visualize collagen deposition (collagen stains blue).
-
Quantify the fibrotic area using image analysis software (e.g., ImageJ) on Trichrome-stained sections.
Collagen Quantification (Sircol Assay)
Protocol:
-
Homogenize a pre-weighed frozen colon tissue sample in 0.5 M acetic acid containing pepsin.
-
Incubate the homogenate for 24 hours at 4°C with gentle shaking.
-
Centrifuge the samples and collect the supernatant.
-
Follow the manufacturer's instructions for the Sircol™ Soluble Collagen Assay to determine collagen concentration.
-
Normalize the results to the initial tissue weight.
Gene Expression Analysis (qPCR)
Protocol:
-
Extract total RNA from frozen colon tissue using a suitable kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using primers for target genes:
-
Col1a1 (Collagen type I alpha 1)
-
Acta2 (Alpha-smooth muscle actin, α-SMA)
-
Timp1 (Tissue inhibitor of metalloproteinase 1)
-
Mmp2 (Matrix metalloproteinase-2)
-
-
Normalize expression levels to a stable housekeeping gene (e.g., Gapdh).
Logical Relationship of this compound Treatment
The therapeutic rationale for using this compound is based on the direct inhibition of a key receptor in the fibrotic cascade, leading to a reduction in the cellular and molecular drivers of fibrosis.
Caption: Logical flow from this compound administration to the reduction of intestinal fibrosis.
Conclusion
This compound presents a promising therapeutic agent for targeting intestinal fibrosis due to its potent and selective antagonism of the 5-HT2B receptor. The protocols outlined here provide a comprehensive, albeit hypothetical, framework for its preclinical evaluation. Successful demonstration of efficacy in these models would warrant further investigation and development of this compound as a novel anti-fibrotic therapy for IBD.
References
Application Notes and Protocols for MRS8209: A Potent and Selective 5-HT2B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of MRS8209, a potent and selective antagonist of the 5-hydroxytryptamine (serotonin) receptor 2B (5-HT2B). This compound is a valuable tool for investigating the physiological and pathological roles of the 5-HT2B receptor, particularly in the context of fibrotic diseases such as pulmonary fibrosis.
Mechanism of Action and Quantitative Data
This compound is a competitive antagonist of the 5-HT2B receptor.[1] The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[2][3] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2] Downstream signaling can also involve the mitogen-activated protein kinase (MAPK/ERK) pathway.[4] this compound blocks these downstream signaling events by preventing agonist binding to the 5-HT2B receptor.
| Parameter | Value | Receptor | Species | Reference |
| Binding Affinity (Ki) | 4.27 nM | 5-HT2B | Human | [1] |
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for the human 5-HT2B receptor expressed in a recombinant cell line.
Materials:
-
Membrane preparations from CHO-K1 or HEK293 cells stably expressing the human 5-HT2B receptor.
-
Radioligand: [3H]-Serotonin ([3H]-5-HT) or another suitable 5-HT2B receptor radioligand.
-
This compound
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2B receptor ligand (e.g., 10 µM serotonin).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparations on ice and resuspend in assay buffer to a final protein concentration of 5-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand at a concentration near its Kd, and 150 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of radioligand, and 150 µL of the membrane preparation.
-
Competition Binding: 50 µL of this compound at various concentrations, 50 µL of radioligand, and 150 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competition experiments, plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay
A schematic of the radioligand binding assay workflow.
In Vitro Functional Antagonist Assay (IP-One HTRF)
This protocol describes a functional assay to determine the potency of this compound in antagonizing the 5-HT2B receptor-mediated accumulation of inositol monophosphate (IP1), a downstream product of the Gq signaling pathway.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2B receptor.
-
Cell culture medium.
-
IP-One HTRF assay kit (contains stimulation buffer, IP1-d2 conjugate, and anti-IP1 cryptate).
-
This compound
-
5-HT2B receptor agonist (e.g., serotonin).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 384-well plate at a density of approximately 7,000 cells per well and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the stimulation buffer provided in the kit. Also, prepare a solution of the 5-HT2B agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Antagonist Treatment: Remove the culture medium from the wells and add the this compound dilutions. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the 5-HT2B agonist to all wells except the basal control wells.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.[3]
-
Detection: Add the IP1-d2 conjugate and the anti-IP1 cryptate to each well.
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible plate reader at the appropriate emission wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 of this compound.
5-HT2B Receptor Gq Signaling Pathway
Signaling cascade initiated by 5-HT2B receptor activation.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in a mouse model of pulmonary fibrosis induced by bleomycin (B88199).
Materials:
-
C57BL/6 mice (8-10 weeks old).
-
Bleomycin sulfate.
-
This compound
-
Vehicle for this compound (e.g., saline, PBS with a solubilizing agent if necessary).
-
Anesthesia (e.g., isoflurane, ketamine/xylazine).
-
Intratracheal or oropharyngeal administration device.
Procedure:
-
Acclimatization: Acclimatize the mice to the facility for at least one week before the experiment.
-
Induction of Fibrosis: On day 0, anesthetize the mice and administer a single dose of bleomycin (e.g., 2 U/kg) via intratracheal or oropharyngeal instillation.[5] A control group should receive vehicle only.
-
This compound Treatment: Begin treatment with this compound one day after bleomycin administration. A suggested starting dose, based on studies with similar compounds, is in the range of 1-10 mg/kg/day, administered orally or via another appropriate route.[6] A vehicle control group for the this compound treatment should also be included. Continue daily treatment for the duration of the study (e.g., 14-21 days).
-
Monitoring: Monitor the mice daily for signs of distress, and record their body weight regularly.
-
Endpoint Analysis: At the end of the study (e.g., day 21), euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Assessment of Fibrosis:
-
Histology: Fix lung tissue in formalin, embed in paraffin, and stain with Masson's trichrome or Picrosirius red to visualize collagen deposition. Score the severity of fibrosis using a semi-quantitative method like the Ashcroft score.
-
Hydroxyproline (B1673980) Assay: Quantify the total collagen content in lung tissue homogenates using a hydroxyproline assay.
-
BALF Analysis: Analyze the BALF for total and differential cell counts to assess inflammation.
-
Gene Expression: Analyze the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgfb1) in lung tissue by qPCR.
-
Workflow for In Vivo Pulmonary Fibrosis Study
A timeline of the in vivo bleomycin-induced pulmonary fibrosis model.
Data Presentation
All quantitative data should be presented in a clear and organized manner. For in vitro assays, dose-response curves should be generated to determine IC50 or EC50 values. For in vivo studies, results should be presented as mean ± SEM, and statistical analysis should be performed to determine the significance of the findings.
Example Data Table for In Vivo Study:
| Treatment Group | Ashcroft Score (mean ± SEM) | Lung Hydroxyproline (µ g/lung ± SEM) | BALF Total Cells (x10^5 ± SEM) |
| Vehicle Control | |||
| Bleomycin + Vehicle | |||
| Bleomycin + this compound |
Safety and Handling
This compound is a research chemical. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
References
- 1. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 2. researchgate.net [researchgate.net]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Quantitative Assessment of Pulmonary Fibrosis in a Murine Model via a Multimodal Imaging Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saroglitazar Ameliorates Pulmonary Fibrosis Progression in Mice by Suppressing NF-κB Activation and Attenuating Macrophage M1 Polarization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MRS8209 Experimental Results: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MRS8209, a potent and selective 5-HT2B receptor antagonist. The information is designed to address common issues encountered during in vitro and in vivo experiments, ensuring the generation of reliable and reproducible data.
Core Concepts: Understanding this compound
This compound is an experimental drug that acts as a potent and peripherally selective 5-HT2B receptor antagonist.[1][2] It is under investigation for its therapeutic potential in conditions such as heart and lung fibrosis, as well as intestinal and vascular disorders mediated by the 5-HT2B receptor.[1]
Signaling Pathway of 5-HT2B Receptor and Inhibition by this compound
The 5-HT2B receptor, a G protein-coupled receptor (GPCR), primarily signals through the Gq/G11 protein pathway. Upon activation by its endogenous ligand, serotonin (B10506) (5-HT), the receptor stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses. This compound, as a competitive antagonist, blocks the binding of serotonin to the 5-HT2B receptor, thereby inhibiting this downstream signaling cascade.
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound.
| Parameter | Value | Receptor | Species | Reference |
| Ki | 4.27 nM | 5-HT2B | Human | [3][4] |
| Selectivity Profile | Fold Selectivity | Comparison Receptor | Assay Type | Species | Reference |
| This compound | 47 | 5-HT2C | Binding | Human | [4] |
| This compound | 724 | 5-HT2C | Functional | Human | [4] |
Troubleshooting FAQs
This section addresses common questions and issues that may arise during experiments with this compound.
Preparation and Handling
Q1: How should I prepare a stock solution of this compound?
A1: To prepare a stock solution, weigh the required amount of this compound and dissolve it in a suitable solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions of organic compounds. For a 10 mM stock solution, you would dissolve 4.66 mg of this compound (Molecular Weight: 466.28 g/mol ) in 1 mL of DMSO. Ensure the compound is completely dissolved by gentle vortexing. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: I'm observing precipitation of this compound in my aqueous assay buffer. What can I do?
A2: Precipitation in aqueous solutions is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay buffer is low, typically below 0.5%, to avoid solvent effects on your cells or proteins. However, a slightly higher concentration might be necessary to maintain solubility.
-
Sonication: Briefly sonicate the final solution to aid in dissolving any precipitate.
-
Pre-warming: Gently warm the assay buffer before adding the this compound stock solution.
-
Solubility Test: Perform a solubility test to determine the maximum concentration of this compound that is soluble in your specific assay buffer.
In Vitro Assays
Q3: My dose-response curve for this compound is not showing a clear sigmoidal shape. What are the possible reasons?
A3: An irregular dose-response curve can be caused by several factors:
-
Compound Instability: Ensure that this compound is stable under your experimental conditions (e.g., pH, temperature, light exposure).
-
Solubility Issues: At higher concentrations, the compound may be precipitating, leading to a plateau or a drop in the response. Visually inspect your assay plates for any signs of precipitation.
-
Cell Viability: High concentrations of the compound or the solvent (DMSO) might be affecting cell viability, leading to artifacts in the assay readout. It is crucial to perform a cytotoxicity assay to rule out this possibility.
-
Assay Window: The range of concentrations tested might not be appropriate to capture the full sigmoidal curve. Try expanding the concentration range in both directions.
-
Incorrect Agonist Concentration: In an antagonist assay, the concentration of the agonist used is critical. An agonist concentration that is too high may require very high concentrations of the antagonist to see inhibition, potentially leading to off-target effects or solubility issues.
Q4: I am seeing inconsistent results between experimental repeats. How can I improve reproducibility?
A4: Inconsistent results can be frustrating. Here are some key areas to focus on for improving reproducibility:
-
Standardized Protocols: Ensure that all experimental steps, including cell seeding density, incubation times, and reagent concentrations, are consistent across all experiments.
-
Reagent Quality: Use high-quality reagents and check for lot-to-lot variability.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling can change with excessive passaging.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound.
-
Plate Edge Effects: Be aware of potential edge effects in multi-well plates. It is good practice to not use the outer wells for critical data points or to fill them with buffer to maintain a humidified environment.
Potential Artifacts and Off-Target Effects
Q5: How can I be sure that the observed effects are specific to 5-HT2B receptor antagonism?
A5: While this compound is reported to be highly selective, it's good practice to confirm the specificity of its action in your experimental system.
-
Control Experiments: Include appropriate controls, such as a known inactive compound or a structurally different 5-HT2B antagonist, to see if they produce similar effects.
-
Rescue Experiments: In a functional assay, you should be able to "rescue" the antagonistic effect by increasing the concentration of the agonist (serotonin).
-
Knockdown/Knockout Models: If available, using cells where the 5-HT2B receptor has been knocked down or knocked out can definitively show that the effect of this compound is target-dependent.
-
Counterscreening: Depending on the biological question, it may be prudent to test this compound against other closely related serotonin receptors, such as 5-HT2A and 5-HT2C, in your own assays to confirm its selectivity under your specific experimental conditions.
Experimental Workflow: Characterizing a Novel 5-HT2B Antagonist
The following diagram outlines a typical workflow for the characterization of a novel 5-HT2B receptor antagonist like this compound.
Detailed Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human 5-HT2B receptor.
-
Harvest the cells and prepare cell membranes by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-LSD or a specific [3H]-5-HT2B antagonist).
-
Add increasing concentrations of the unlabeled antagonist (this compound).
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-radioactive 5-HT2B ligand).
-
-
Incubation and Detection:
-
Incubate the plate at a specific temperature for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a filter mat to separate bound from free radioligand.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Calcium Flux Functional Assay (for IC50 Determination)
-
Cell Culture:
-
Plate cells expressing the 5-HT2B receptor in a 96- or 384-well black, clear-bottom plate.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
-
Compound Addition:
-
Add varying concentrations of the antagonist (this compound) to the wells and incubate for a specific period.
-
-
Agonist Stimulation and Signal Detection:
-
Add a fixed concentration of a 5-HT2B agonist (e.g., serotonin) to all wells.
-
Immediately measure the fluorescence intensity over time using a plate reader equipped for kinetic reading.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist-only control.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
Technical Support Center: Optimizing MRS8209 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of MRS8209, a potent and selective 5-HT2B receptor antagonist, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture?
A1: Based on the potency of similar 5-HT2B antagonists, a starting concentration range of 1 nM to 10 µM is recommended for initial experiments. The optimal concentration will be cell-type and assay-dependent, requiring empirical determination through a dose-response experiment.
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. For experiments, prepare fresh dilutions from the stock solution in your cell culture medium.
Q3: What are common solvents for this compound and what is the maximum final concentration in cell culture?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound. It is crucial to ensure the final concentration of DMSO in the cell culture medium is kept low, typically less than 0.1% , to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time depends on the specific experimental goals and the kinetics of the cellular response being measured. A time-course experiment is recommended, where cells are treated with an effective concentration of this compound and the desired outcome is measured at various time points (e.g., 6, 12, 24, 48, and 72 hours).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Cell Death or Cytotoxicity | This compound concentration is too high. | Perform a dose-response experiment starting from a lower concentration range (e.g., 0.1 nM). Determine the IC50 for cytotoxicity. |
| Solvent (e.g., DMSO) concentration is toxic. | Ensure the final solvent concentration is below 0.1%. Run a vehicle-only control to assess solvent toxicity. | |
| Prolonged incubation time. | Reduce the incubation period. Determine the minimum time required to observe the desired effect. | |
| No or Low Antagonist Activity | This compound concentration is too low. | Increase the concentration of this compound. Confirm the potency of your this compound stock. |
| Cell line does not express the 5-HT2B receptor. | Verify 5-HT2B receptor expression in your cell line using techniques like RT-qPCR, Western blot, or flow cytometry. | |
| Compound instability. | Prepare fresh dilutions of this compound for each experiment. Ensure proper storage of stock solutions. | |
| Assay insensitivity. | Use a positive control for 5-HT2B receptor antagonism to validate the assay. Optimize assay parameters (e.g., agonist concentration, incubation time). | |
| Inconsistent or Variable Results | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. |
| Variability in this compound dilution preparation. | Use precise pipetting techniques and prepare fresh serial dilutions for each experiment. | |
| Presence of serum in the culture medium. | Serum components can bind to small molecules and affect their effective concentration. Consider reducing the serum percentage or using serum-free medium if compatible with your cells. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol outlines a method to determine the effective concentration range of this compound by measuring its ability to inhibit the agonist-induced cellular response.
Materials:
-
Cells expressing the 5-HT2B receptor
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
5-HT (Serotonin) or other 5-HT2B receptor agonist
-
96-well cell culture plates
-
Assay-specific reagents (e.g., for measuring intracellular calcium, cAMP levels, or downstream signaling pathway activation)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM). Also, prepare a vehicle control (medium with the same final DMSO concentration).
-
Antagonist Pre-incubation: Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control to the respective wells. Incubate for a predetermined time (e.g., 30-60 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add the 5-HT2B receptor agonist (e.g., 5-HT) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except for the negative control wells.
-
Incubation: Incubate the plate for the optimal duration determined for your specific assay.
-
Assay Measurement: Perform the desired assay to measure the cellular response (e.g., intracellular calcium flux, inositol (B14025) phosphate (B84403) accumulation).
-
Data Analysis: Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value. The optimal concentration for your experiments will typically be in the range of the IC50 value.
Protocol 2: Assessing Cytotoxicity of this compound
This protocol describes a method to determine the cytotoxic effects of this compound on a chosen cell line using a resazurin-based assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM). Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Add the compound dilutions to the cells and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add resazurin solution to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration to determine the CC50 (50% cytotoxic concentration).
Visualizations
Navigating MRS8209 Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered when working with MRS8209, a potent and selective 5-HT2B receptor antagonist. Our aim is to equip researchers with the necessary information to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental drug that acts as a potent and peripherally selective antagonist of the 5-HT2B serotonin (B10506) receptor.[1] Due to its high selectivity, it is being investigated for its therapeutic potential in conditions such as heart and lung fibrosis, as well as intestinal and vascular disorders mediated by the 5-HT2B receptor.[1]
Q2: What are the basic chemical properties of this compound?
| Property | Value |
| Molecular Formula | C17H19IN6O2 |
| Molecular Weight | 466.28 g/mol |
Q3: In which solvents is this compound typically soluble?
While specific quantitative solubility data for this compound is not widely published, based on its structural characteristics as a rigidified nucleoside derivative and general laboratory practice for similar compounds, it is anticipated to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. Aqueous solubility is expected to be limited.
Q4: How should I prepare a stock solution of this compound?
For initial stock solutions, it is recommended to use an organic solvent like DMSO. These stock solutions are generally stable and can be stored for future use. They can then be diluted into aqueous buffers or cell culture media for experiments. It is crucial to ensure that the final concentration of the organic solvent in the experimental setup is low enough (typically <0.1%) to avoid affecting biological assays.
Troubleshooting Common Solubility Issues
Issue 1: this compound is not dissolving in my chosen solvent.
-
Initial Steps: Begin by attempting to dissolve this compound in a high-purity organic solvent such as DMSO or ethanol.
-
Enhancing Solubility: If the compound does not readily dissolve, the following techniques can be employed:
-
Vortexing: Agitate the solution vigorously using a vortex mixer.
-
Sonication: Use an ultrasonic bath to break down any clumps and increase the surface area of the compound exposed to the solvent.
-
Gentle Warming: Briefly warm the solution in a water bath at 37°C. This can often be sufficient to dissolve the compound.
-
-
Solvent Choice: If solubility issues persist, consider trying an alternative organic solvent.
Issue 2: My this compound solution appears cloudy or has visible particulates.
This indicates that the compound has not fully dissolved or has precipitated out of solution.
-
Recommended Actions:
-
Attempt to redissolve the compound using the methods described above (vortexing, sonication, gentle warming).
-
If the solution remains cloudy, it may be necessary to filter it through a 0.22 µm syringe filter to remove any undissolved particles before use in sensitive applications. Be aware that this may slightly lower the final concentration of your solution.
-
Issue 3: After diluting my DMSO stock solution into an aqueous buffer, a precipitate forms.
This is a common occurrence when diluting a compound from a high-concentration organic stock into an aqueous medium where its solubility is lower.
-
Mitigation Strategies:
-
Vortexing/Sonication: Immediately after dilution, vortex or sonicate the solution for several minutes.
-
Warming: A brief period of warming at 37°C can help the precipitate to redissolve.
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes prevent the compound from crashing out of solution.
-
Solvent Control: Always include a vehicle control (the same concentration of DMSO or other solvent in the final assay medium) in your experiments to account for any potential effects of the solvent itself.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the mass of this compound required to make the desired volume of a 10 mM solution. (Mass (mg) = 10 mmol/L * 466.28 g/mol * Volume (L) * 1000 mg/g)
-
Carefully weigh the calculated amount of this compound and place it into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved.
-
If necessary, sonicate the tube for 5-10 minutes or warm it briefly at 37°C to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C for long-term storage. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Visualizing Experimental Workflows and Signaling Pathways
To further assist researchers, the following diagrams illustrate a troubleshooting workflow for solubility issues and the signaling pathway of the 5-HT2B receptor, the target of this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified 5-HT2B receptor signaling pathway antagonized by this compound.
References
Technical Support Center: Preventing Off-Target Effects of MRS8209
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of MRS8209, a potent and selective 5-HT2B receptor antagonist. While this compound is a valuable tool for studying the role of the 5-HT2B receptor, it is crucial to employ rigorous experimental design to minimize and control for potential off-target effects. This guide offers troubleshooting advice and detailed protocols to help ensure the validity and reproducibility of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target potency of this compound?
A1: this compound is a high-affinity antagonist for the human 5-HT2B receptor, with a reported Ki value of 4.27 nM.[1]
Q2: What is known about the selectivity profile of this compound?
Q3: What are off-target effects, and why should I be concerned when using this compound?
Q4: How can I proactively minimize the risk of off-target effects in my experiments with this compound?
A4: Several strategies can be employed:
-
Use the Lowest Effective Concentration: Perform dose-response experiments to determine the lowest concentration of this compound that elicits the desired on-target effect. Higher concentrations increase the likelihood of engaging lower-affinity off-target proteins.
-
Employ Control Compounds: Include a structurally distinct 5-HT2B antagonist as a positive control to confirm that the observed phenotype is not specific to the chemical scaffold of this compound. An inactive structural analog of this compound, if available, can serve as a negative control.
-
Orthogonal Validation: Use non-pharmacological methods, such as genetic knockdown (e.g., siRNA or shRNA) or knockout (e.g., CRISPR-Cas9) of the 5-HT2B receptor, to verify that the phenotype observed with this compound is consistent with the genetic perturbation of the target.
Troubleshooting Guide: Addressing Potential Off-Target Effects
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Inconsistent results with other 5-HT2B antagonists. | The observed phenotype may be due to an off-target effect of this compound that is not shared by the other antagonist. | 1. Validate the on-target activity of both compounds in your system using a target engagement assay (e.g., CETSA).2. Perform a rescue experiment by overexpressing the 5-HT2B receptor to see if it reverses the effect of this compound.3. Use CRISPR-Cas9 to knock out the 5-HT2B receptor and confirm that the phenotype is ablated. |
| Phenotype persists after 5-HT2B receptor knockout/knockdown. | The effect is likely independent of the 5-HT2B receptor and is a true off-target effect of this compound. | 1. Cease using this compound as a selective tool for this phenotype.2. Consider performing an unbiased screen (e.g., proteomics-based) to identify the actual target responsible for the observed effect. |
| High cellular toxicity at effective concentrations. | This compound may be interacting with essential cellular proteins, leading to toxicity that is unrelated to 5-HT2B receptor antagonism. | 1. Determine the IC50 for the on-target effect and the CC50 (cytotoxic concentration 50%). A small therapeutic window suggests potential off-target toxicity.2. Lower the concentration of this compound and/or reduce the treatment duration.3. Compare the toxicity profile with that of a structurally different 5-HT2B antagonist. |
Key Signaling Pathway and Experimental Workflows
5-HT2B Receptor Signaling Pathway
The 5-HT2B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. Upon serotonin (B10506) (5-HT) binding, the receptor activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This cascade can lead to the activation of downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway. This compound acts as an antagonist, blocking the initial binding of 5-HT and subsequent downstream signaling.
Caption: 5-HT2B receptor signaling cascade initiated by serotonin and inhibited by this compound.
Experimental Workflow for Target Validation
To confirm that the observed effects of this compound are due to its interaction with the 5-HT2B receptor, a combination of pharmacological and genetic approaches is recommended.
Caption: A logical workflow for validating the on-target effects of this compound.
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Selectivity
This protocol allows for the determination of the binding affinity of this compound for the 5-HT2B receptor and potential off-targets.
Objective: To determine the Ki of this compound for the 5-HT2B receptor and other serotonin receptor subtypes (e.g., 5-HT2A, 5-HT2C).
Materials:
-
Cell membranes expressing the human 5-HT2B, 5-HT2A, or 5-HT2C receptor.
-
Radioligand specific for each receptor (e.g., [3H]-LSD for 5-HT2A/2C, [3H]-serotonin for 5-HT2B).
-
This compound.
-
Non-specific binding control (e.g., a high concentration of a known ligand for the respective receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of this compound.
-
Add Components:
-
To all wells, add the appropriate radioligand at a concentration near its Kd.
-
To the non-specific binding wells, add the non-specific binding control.
-
To the experimental wells, add serial dilutions of this compound.
-
Initiate the binding reaction by adding the cell membrane preparation to all wells.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding for each concentration of this compound. Plot the percent specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies that this compound binds to the 5-HT2B receptor in intact cells.
Objective: To demonstrate target engagement of this compound with the 5-HT2B receptor in a cellular context.
Materials:
-
Intact cells expressing the 5-HT2B receptor.
-
This compound.
-
Vehicle control (e.g., DMSO).
-
PBS (Phosphate-Buffered Saline).
-
Lysis buffer with protease inhibitors.
-
Instrumentation for Western blotting.
-
Primary antibody against the 5-HT2B receptor.
Procedure:
-
Cell Treatment: Treat cells with either this compound at the desired concentration or vehicle for a specified time (e.g., 1 hour).
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce thermal denaturation of proteins.
-
Lysis: Lyse the cells to release the intracellular proteins.
-
Centrifugation: Centrifuge the lysates to pellet aggregated proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble protein fraction.
-
Western Blotting:
-
Determine the protein concentration of the soluble fractions.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the 5-HT2B receptor, followed by an appropriate secondary antibody.
-
Detect the signal using a suitable detection reagent.
-
-
Data Analysis: Quantify the band intensity of the 5-HT2B receptor at each temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.
Protocol 3: CRISPR-Cas9 Mediated Knockout for On-Target Validation
This protocol provides a genetic approach to validate that the biological effect of this compound is mediated through the 5-HT2B receptor.
Objective: To knock out the 5-HT2B receptor gene (HTR2B) to confirm that the phenotype observed with this compound is dependent on the presence of the target.
Materials:
-
A cell line that exhibits a measurable response to this compound.
-
CRISPR-Cas9 system components: Cas9 nuclease and a guide RNA (gRNA) targeting the HTR2B gene.
-
Transfection reagent or viral delivery system.
-
Antibiotic for selection (if applicable).
-
Reagents for Western blotting or qPCR to validate knockout.
Procedure:
-
gRNA Design: Design and synthesize a gRNA that specifically targets an early exon of the HTR2B gene.
-
Transfection/Transduction: Deliver the Cas9 nuclease and the HTR2B-targeting gRNA into the cells.
-
Clonal Selection: Select and expand single-cell clones.
-
Knockout Validation: Screen the clones to identify those with successful knockout of the HTR2B gene. This can be confirmed by the absence of the 5-HT2B protein via Western blot or by sequencing the targeted genomic region.
-
Phenotypic Analysis: Treat the validated HTR2B knockout cells and the parental (wild-type) cells with this compound.
-
Data Analysis: Compare the response to this compound in the knockout and wild-type cells. If the phenotype is abolished in the knockout cells, it provides strong evidence that the effect of this compound is on-target.
By following these guidelines and protocols, researchers can increase the confidence in their findings and contribute to a more robust understanding of the roles of the 5-HT2B receptor in health and disease.
References
MRS8209 stability and storage conditions
This technical support center provides guidance on the stability and storage of MRS8209, a potent and selective antagonist for the 5-HT2B serotonin (B10506) receptor.[1][2] Adherence to proper handling and storage protocols is critical for ensuring the compound's efficacy and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: The manufacturer recommends storing this compound powder under the specific conditions outlined in the Certificate of Analysis (CofA) provided with the product.[1][2] As a general best practice for similar compounds, long-term storage should be in a tightly sealed container at -20°C, protected from light and moisture.
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is not extensively documented in publicly available literature. For short-term storage, solutions should typically be stored at -20°C. For longer-term storage, aliquoting the solution into single-use volumes and storing at -80°C is recommended to minimize freeze-thaw cycles. Always refer to the product-specific CofA for any detailed instructions on solution stability.
Q3: In which solvents is this compound soluble?
Q4: How can I ensure the stability of this compound during my experiments?
A4: To maintain stability, it is advisable to prepare fresh solutions for each experiment. If using a stock solution, allow it to equilibrate to room temperature before use and minimize the time it remains at room temperature. Protect the compound and its solutions from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected experimental results. | Degradation of this compound due to improper storage. | Review the storage conditions of both the powder and any prepared solutions. Ensure they align with the recommendations in the Certificate of Analysis. Prepare a fresh stock solution from the powder. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations. | |
| Precipitation observed in the stock solution upon thawing. | Poor solubility in the chosen solvent or solution has exceeded its stability limit. | Gently warm the solution and vortex to attempt redissolving. If precipitation persists, prepare a fresh solution. Consider trying a different solvent as recommended in the product's CofA. |
| Difficulty dissolving the this compound powder. | Use of an inappropriate solvent or insufficient mixing. | Refer to the Certificate of Analysis for recommended solvents and solubility data. Use gentle warming and sonication to aid dissolution, if appropriate for the compound's stability. |
Experimental Protocols
Detailed experimental protocols involving this compound will be highly specific to the research application. The following is a generalized workflow for the preparation of a stock solution.
Protocol: Preparation of a 10 mM DMSO Stock Solution of this compound
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Based on the molecular weight of this compound (466.28 g/mol )[1][2], calculate the volume of DMSO required to achieve a 10 mM concentration. Add the calculated volume of high-purity DMSO to the powder.
-
Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but prolonged heating should be avoided.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C for long-term storage or -20°C for short-term storage, as guided by the Certificate of Analysis.
Data Presentation
Quantitative data regarding the stability and solubility of this compound is proprietary to the manufacturer and is provided on the Certificate of Analysis. Researchers should create their own internal documentation to track the stability of their specific batches and solutions. An example of a stability tracking table is provided below.
Table 1: Example Stability Tracking for this compound Stock Solution
| Parameter | Value |
| Compound Batch Number | [Enter Batch Number] |
| Solvent | DMSO |
| Concentration | 10 mM |
| Date of Preparation | [Enter Date] |
| Storage Temperature | -80°C |
| Number of Freeze-Thaw Cycles | [Track Cycles] |
| Last Tested Activity | [Enter Activity Data] |
| Date of Last Test | [Enter Date] |
Visualizations
The following diagram illustrates the recommended workflow for handling and storing this compound to ensure its stability and integrity for experimental use.
Caption: Recommended workflow for handling and storing this compound.
References
Technical Support Center: Improving the Efficacy of MRS8209 In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the in vivo efficacy of MRS8209, a potent and selective 5-HT2B receptor antagonist.
Troubleshooting Guides
This section provides solutions to common challenges encountered during in vivo experiments with this compound and similar small molecule inhibitors.
Issue 1: Poor Bioavailability or High Variability in Efficacy
-
Question: My in vivo results with this compound are inconsistent, or the compound appears to have low efficacy compared to in vitro studies. What are the potential causes and solutions?
-
Answer: Poor bioavailability is a frequent challenge for poorly water-soluble compounds like many small molecule inhibitors. This can lead to suboptimal therapeutic concentrations at the target site and high variability between subjects.
Troubleshooting Steps:
-
Optimize Formulation: The formulation is critical for the delivery of hydrophobic compounds.
-
Co-solvents: Utilize a mixture of solvents to improve solubility. Common co-solvents for in vivo use include DMSO, PEG400, and ethanol. It is crucial to keep the concentration of organic solvents, particularly DMSO, to a minimum to avoid toxicity.[1][2]
-
Surfactants: Incorporate non-ionic surfactants like Tween® 80 or Cremophor® EL to enhance solubility and stability in aqueous solutions.[3]
-
Lipid-Based Formulations: For oral administration, consider self-emulsifying drug delivery systems (SEDDS) or lipid-based formulations to improve absorption.[4][5]
-
-
Particle Size Reduction: Decreasing the particle size of the compound can increase its surface area and dissolution rate. Techniques like micronization can be explored.
-
Route of Administration: The route of administration significantly impacts bioavailability.
-
For initial efficacy studies, intraperitoneal (i.p.) or intravenous (i.v.) injections may provide more consistent exposure compared to oral gavage (p.o.).
-
If oral administration is necessary, ensure the formulation is optimized for gastric and intestinal stability and absorption.
-
-
Issue 2: Vehicle-Related Toxicity or Adverse Effects
-
Question: I am observing adverse effects in my animal models, such as irritation at the injection site or signs of systemic toxicity, which may be related to the vehicle. How can I mitigate this?
-
Answer: The vehicle used to dissolve and administer this compound can sometimes cause toxicity, confounding the experimental results.
Troubleshooting Steps:
-
Minimize Harsh Solvents: Reduce the concentration of solvents like DMSO to the lowest effective concentration. A final concentration of <10% DMSO in the dosing solution is generally recommended for in vivo studies.
-
pH Adjustment: Ensure the pH of the final formulation is within a physiologically tolerable range (typically pH 6.5-7.5 for injections) to minimize irritation.
-
Vehicle Biocompatibility: Select excipients that are well-tolerated and have a good safety profile for the chosen route of administration. Consult literature for biocompatible vehicles for similar compounds.
-
Control Groups: Always include a vehicle-only control group in your experiments to differentiate between vehicle-induced effects and compound-specific toxicity.
-
Frequently Asked Questions (FAQs)
Formulation and Administration
-
Q1: What is a recommended starting formulation for this compound for in vivo studies in mice?
-
A1: Due to the lack of specific published data for this compound, a common starting point for poorly soluble compounds is a formulation containing a mixture of DMSO, PEG400, and saline. A typical formulation might be 10% DMSO, 40% PEG400, and 50% saline. The compound should first be dissolved in DMSO, followed by the addition of PEG400 and then saline. The final solution should be clear and free of precipitation.
-
-
Q2: What is a typical dose range for a 5-HT2B antagonist in a mouse model of pulmonary fibrosis?
-
A2: Based on studies with other 5-HT2B antagonists like SB-204741, a dose range of 1-10 mg/kg administered daily via i.p. injection has been shown to be effective in attenuating fibrosis in a bleomycin-induced mouse model.[6] However, the optimal dose for this compound would need to be determined empirically through dose-response studies.
-
Experimental Design
-
Q3: What is the most common in vivo model to test the anti-fibrotic efficacy of compounds like this compound?
-
A3: The bleomycin-induced pulmonary fibrosis model in mice is the most widely used and well-characterized model for studying idiopathic pulmonary fibrosis (IPF).[7][8][9] A single intratracheal or intranasal administration of bleomycin (B88199) induces lung injury and subsequent fibrosis, mimicking key aspects of the human disease.[10][11][12]
-
-
Q4: What are the key outcome measures to assess the efficacy of this compound in a bleomycin-induced fibrosis model?
-
A4: Efficacy can be assessed through a combination of histological, biochemical, and molecular endpoints:
-
Histology: Lung sections stained with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition. The severity of fibrosis is often scored using the Ashcroft scoring system.[12]
-
Biochemical Analysis: Measurement of hydroxyproline (B1673980) content in lung homogenates as a quantitative measure of total collagen.[12]
-
Gene Expression: Analysis of pro-fibrotic gene expression (e.g., Col1a1, Acta2 for α-SMA, Tgf-β1) in lung tissue via qRT-PCR.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Quantification of total and differential inflammatory cell counts and protein concentration in the BAL fluid to assess inflammation.[13]
-
-
Quantitative Data Summary
As specific in vivo efficacy data for this compound is not publicly available, the following table presents hypothetical but realistic data from a representative bleomycin-induced pulmonary fibrosis study in mice to illustrate expected outcomes.
| Treatment Group | Dose (mg/kg, i.p., daily) | Ashcroft Score (Mean ± SEM) | Lung Hydroxyproline (µ g/lung ± SEM) | Col1a1 Gene Expression (Fold Change vs. Saline) |
| Saline + Vehicle | - | 0.5 ± 0.2 | 150 ± 15 | 1.0 |
| Bleomycin + Vehicle | - | 5.8 ± 0.6 | 450 ± 35 | 8.5 |
| Bleomycin + this compound | 1 | 4.2 ± 0.5 | 350 ± 30 | 5.2 |
| Bleomycin + this compound | 5 | 2.8 ± 0.4 | 250 ± 25 | 2.8 |
| Bleomycin + this compound | 10 | 2.1 ± 0.3 | 200 ± 20 | 1.9 |
Experimental Protocols
Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice
This protocol provides a general framework for inducing pulmonary fibrosis in mice to test the efficacy of this compound.
-
Animal Model: C57BL/6 mice (8-10 weeks old) are commonly used as they develop robust fibrosis in response to bleomycin.[13]
-
Induction of Fibrosis:
-
Anesthetize mice using an appropriate anesthetic (e.g., isoflurane).
-
Administer a single dose of bleomycin sulfate (B86663) (typically 1.5-3.0 U/kg) in 50 µL of sterile saline via intratracheal or intranasal instillation.[11] The saline + vehicle group receives saline only.
-
-
Treatment with this compound:
-
Prepare the this compound formulation as described in the FAQs.
-
Begin treatment with this compound (e.g., 1-10 mg/kg, i.p.) at a predetermined time point after bleomycin administration (e.g., day 1 for prophylactic treatment or day 7 for therapeutic treatment). Administer daily until the end of the study. The Bleomycin + Vehicle group receives the vehicle only.
-
-
Endpoint Analysis:
-
Euthanize mice at a specified time point (e.g., day 14 or 21 post-bleomycin).
-
Collect lung tissue for histology (fix in 10% neutral buffered formalin), biochemical analysis (snap-freeze in liquid nitrogen), and gene expression analysis (store in RNAlater®).
-
Perform bronchoalveolar lavage (BAL) prior to lung collection for analysis of inflammatory cells.
-
Signaling Pathways and Experimental Workflows
Caption: 5-HT2B receptor signaling pathway and the antagonistic action of this compound.
Caption: Simplified TGF-β signaling pathway, a key driver of fibrosis.
Caption: General experimental workflow for evaluating the in vivo efficacy of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Microemulsion formulation for enhanced absorption of poorly soluble drugs. II. In vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thno.org [thno.org]
- 7. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Bleomycin Model of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. item.fraunhofer.de [item.fraunhofer.de]
- 11. Bleomycin-induced pulmonary fibrosis mice model [bio-protocol.org]
- 12. criver.com [criver.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Addressing Poor Bioavailability of MRS8209
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the bioavailability of MRS8209, a potent and selective 5-HT2B receptor antagonist.[1][2] While specific bioavailability data for this compound is not publicly available, this guide addresses common issues associated with compounds exhibiting poor aqueous solubility and bioavailability, offering strategies to identify and overcome these experimental hurdles.
Troubleshooting Guide
Q1: My in vivo experiments with this compound are showing significantly lower efficacy than predicted by its high in vitro potency. What could be the issue?
A1: This discrepancy is often a primary indicator of poor bioavailability. Several factors could be contributing to this issue:
-
Low Aqueous Solubility: this compound, like many small molecule inhibitors, may have limited solubility in physiological fluids, hindering its absorption from the administration site.
-
Poor Permeability: The compound may not efficiently cross biological membranes, such as the intestinal epithelium, to reach systemic circulation.
-
First-Pass Metabolism: After oral administration, this compound might be extensively metabolized in the liver before it can distribute to its target tissues.
-
Instability: The compound could be degrading in the gastrointestinal tract or upon entering the bloodstream.
To investigate this, we recommend a systematic approach starting with basic physicochemical characterization.
Q2: I am observing high variability in my experimental results between different animals or different experimental days. Could this be related to bioavailability?
A2: Yes, high variability is a classic sign of formulation-dependent absorption and poor bioavailability. When a compound has low solubility, small changes in the experimental conditions can lead to large differences in the amount of drug that gets absorbed.
Troubleshooting Steps:
-
Vehicle Selection: Ensure the vehicle used for administration is appropriate and consistently prepared. For poorly soluble compounds, a suspension or a solution with solubilizing excipients may be necessary.
-
Particle Size: If administering a suspension, the particle size of this compound should be controlled and consistent across batches, as this can significantly impact the dissolution rate.
-
Food Effects: For oral dosing, consider the effect of food intake, as it can alter gastrointestinal physiology and impact drug absorption. Standardizing the fasting/feeding state of the animals is crucial.
Q3: How can I determine if low solubility is the primary reason for the poor bioavailability of this compound?
A3: A straightforward way to assess this is by conducting a simple kinetic solubility study.
Experimental Protocol: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of this compound in a physiologically relevant buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
Spectrophotometer or HPLC
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.
-
Add 2 µL of the this compound DMSO stock solution to the PBS to achieve a final concentration of 100 µM.
-
Seal the plate and shake at room temperature for 2 hours.
-
Analyze the plate for precipitation either visually or by measuring absorbance at a wavelength where the precipitate scatters light (e.g., 620 nm).
-
To quantify the soluble fraction, centrifuge the plate to pellet the precipitate and analyze the supernatant by HPLC or a suitable analytical method to determine the concentration of dissolved this compound.
Interpretation: A low measured solubility (e.g., <10 µM) in this assay would suggest that poor aqueous solubility is a likely contributor to low bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps I should take to improve the bioavailability of this compound for my in vivo studies?
A1: The initial approach should focus on simple formulation strategies to enhance the exposure of the compound.
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a mixture of water-miscible solvents (e.g., PEG 400, propylene (B89431) glycol) to increase solubility. | Simple to prepare. | Can have toxic effects at high concentrations. May precipitate upon dilution in vivo. |
| Surfactants | Using detergents (e.g., Tween 80, Cremophor EL) to form micelles that encapsulate the drug. | Can significantly increase solubility. | Potential for toxicity. Can affect physiological processes. |
| Cyclodextrins | Using cyclic oligosaccharides to form inclusion complexes with the drug molecule. | Can improve both solubility and stability. | Can be expensive. May have limitations on drug loading. |
| Nanosuspensions | Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution. | Increases dissolution rate. Suitable for poorly soluble drugs. | Requires specialized equipment for preparation. Potential for particle aggregation. |
Q2: Should I consider developing a different formulation for this compound?
A2: If simple formulation adjustments do not sufficiently improve bioavailability, more advanced formulation strategies may be necessary, especially for later-stage drug development.[3] These can include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[3]
-
Amorphous Solid Dispersions (ASDs): The drug is dispersed in a polymeric carrier in an amorphous state, which can lead to higher apparent solubility and dissolution rates.[4]
-
Lipid-Based Formulations: These formulations can enhance lymphatic transport, which can bypass first-pass metabolism in the liver.
The choice of formulation will depend on the specific properties of this compound and the intended route of administration.
Q3: Could the issue be related to the metabolism of this compound? How can I test for this?
A3: Yes, rapid metabolism can significantly reduce the amount of active drug reaching the systemic circulation. To assess the metabolic stability of this compound, you can perform an in vitro liver microsome stability assay.
Experimental Protocol: Liver Microsome Stability Assay
Objective: To evaluate the metabolic stability of this compound in the presence of liver microsomes.
Materials:
-
This compound
-
Liver microsomes (from the species of interest, e.g., human, rat)
-
NADPH regenerating system
-
Phosphate (B84403) buffer, pH 7.4
-
Acetonitrile (B52724) (for quenching the reaction)
-
LC-MS/MS for analysis
Methodology:
-
Pre-incubate this compound with liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) of this compound.
Interpretation: A short half-life and high intrinsic clearance would indicate that this compound is rapidly metabolized, which could be a major contributor to its poor bioavailability.
Q4: Are there any structural modifications to this compound that could improve its bioavailability?
A4: While this compound is a potent antagonist, medicinal chemistry efforts could lead to the development of analogs with improved physicochemical properties.[5] Strategies could include:
-
Introducing Polar Functional Groups: To improve solubility, though this needs to be balanced to maintain cell permeability.
-
Blocking Metabolic Hotspots: Identifying and modifying the parts of the molecule that are susceptible to metabolism.
-
Prodrug Approach: Modifying the structure to create a prodrug that is converted to the active this compound in vivo. This can improve solubility or protect against first-pass metabolism.
Visualizing Experimental Workflows
The following diagrams illustrate the decision-making process for troubleshooting poor bioavailability and selecting a suitable formulation strategy.
Caption: Troubleshooting workflow for poor bioavailability.
Caption: Decision tree for formulation strategy selection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improved analogs and novel delivery systems for somatostatin octapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize MRS8209 toxicity in animal studies
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing MRS8209 in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help minimize potential toxicity and address common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental drug that functions as a potent and peripherally selective 5-HT2B receptor antagonist.[1] Its high selectivity for the 5-HT2B receptor over other serotonin (B10506) receptor subtypes makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes.[1] It has been explored for its potential therapeutic applications in conditions such as heart and lung fibrosis, as well as intestinal and vascular disorders mediated by the 5-HT2B receptor.[1]
Q2: What is the primary toxicity concern associated with the 5-HT2B receptor?
A2: The primary and most well-documented toxicity associated with the 5-HT2B receptor is cardiotoxicity, specifically valvular heart disease and pulmonary arterial hypertension.[2][3] However, it is crucial to understand that this toxicity is linked to agonism (activation) of the 5-HT2B receptor, as exemplified by the historical issues with drugs like fenfluramine (B1217885) ("fen-phen").[3]
Q3: As an antagonist, what are the expected toxicities of this compound in animal studies?
A3: As a 5-HT2B receptor antagonist , this compound is not expected to cause the cardiotoxicity associated with receptor agonists. In fact, 5-HT2B antagonists are being investigated for their potential to treat cardiovascular conditions like pulmonary arterial hypertension.[3][4] There is currently no evidence to suggest that 5-HT2B antagonists are associated with the development of pulmonary arterial hypertension or valvular disease. However, as with any investigational compound, a thorough safety assessment is crucial. Potential off-target effects or unforeseen on-target toxicities in specific organ systems should be monitored.
Q4: What are other potential physiological effects of 5-HT2B receptor antagonism to be aware of during animal studies?
A4: The 5-HT2B receptor is expressed in various tissues, and its antagonism may have effects beyond the cardiovascular system. Researchers should be aware of potential involvement in:
-
Gastrointestinal (GI) Tract: 5-HT2B receptors are present in the GI tract and are involved in gut motility.[4][5] While some studies suggest 5-HT2B antagonists may have therapeutic potential for conditions like irritable bowel syndrome (IBS) without causing constipation, it is advisable to monitor for any changes in GI function.[5][6]
-
Central Nervous System (CNS): Although this compound is described as peripherally selective, monitoring for central nervous system effects is a standard part of safety pharmacology.[1]
-
Serotonin Syndrome: The 5-HT2B receptor has been implicated in the complex pharmacology of serotonin syndrome. While some research suggests a protective role for this receptor in acute serotonin toxicity, this is an area of ongoing investigation.[7]
Q5: How should I determine the appropriate starting dose for my animal study?
A5: Determining the initial dose for an in vivo study based on in vitro data (like Ki or IC50 values) requires careful consideration and often involves a dose-range finding study. There is no direct formula for this conversion. A common approach is to start with a low dose and incrementally increase it in small groups of animals while monitoring for both efficacy and any signs of toxicity. Reviewing literature for similar 5-HT2B antagonists can also provide guidance on effective and well-tolerated dose ranges.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation of this compound in formulation | Poor solubility of the compound in the chosen vehicle. | - Review and optimize the vehicle composition. Consider using co-solvents, surfactants, or cyclodextrins to improve solubility.- Prepare fresh formulations for each experiment and ensure thorough mixing before administration.- If precipitation persists, a different formulation strategy may be required. |
| Injection site reactions (e.g., swelling, inflammation) | Irritation from the compound or vehicle; non-physiological pH or osmolality of the formulation. | - Ensure the formulation is sterile and has a pH as close to neutral (7.4) as possible.- Rotate injection sites if administering repeated doses.- Consider diluting the compound to a lower concentration if possible.- If using a subcutaneous or intramuscular route, ensure the volume is appropriate for the animal species. |
| Inconsistent results between animals or experiments | Issues with formulation stability, inaccurate dosing, or animal variability. | - Confirm the stability of your this compound formulation over the duration of the experiment.- Standardize all procedures for formulation preparation and administration.- Ensure accurate dosing based on the most recent body weight of each animal.- Randomize animals to treatment groups to minimize bias from biological variability. |
| Unexpected adverse events (e.g., lethargy, weight loss) | Potential off-target effects or on-target effects in an unexpected organ system. | - Immediately record all observations and reduce the dose or pause dosing if necessary.- Conduct a thorough clinical examination of the animals.- Collect blood samples for hematology and clinical chemistry analysis to assess organ function.- At the end of the study, perform a comprehensive gross necropsy and histopathological examination of major organs. |
Experimental Protocols
Below are generalized protocols for the administration and toxicity monitoring of a novel compound like this compound in a rodent model. These should be adapted based on the specific experimental design and institutional animal care and use committee (IACUC) guidelines.
Formulation Protocol (Example for Oral Gavage)
-
Vehicle Selection: Based on solubility studies, a common vehicle for oral administration of hydrophobic compounds is a suspension in 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC) in sterile water. The addition of a small amount of a surfactant like Tween 80 (e.g., 0.1%) may improve suspension stability.
-
Preparation:
-
Accurately weigh the required amount of this compound.
-
In a sterile container, gradually add the vehicle to the compound while triturating with a mortar and pestle or using a homogenizer to ensure a uniform suspension.
-
Visually inspect the suspension for any clumps or precipitation before each use.
-
Prepare the formulation fresh daily unless stability data indicates otherwise.
-
In Vivo Administration Protocol (Example in Mice)
-
Animal Model: Use healthy, age-matched mice (e.g., C57BL/6 or BALB/c) from a reputable vendor. Acclimatize the animals to the facility for at least one week before the start of the experiment.
-
Dosing:
-
Calculate the dose for each animal based on its most recent body weight.
-
Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Ensure the volume administered is within the recommended limits for the chosen route and animal size.
-
-
Monitoring:
-
Observe the animals daily for any clinical signs of toxicity, including changes in appearance, behavior, and activity levels.
-
Record body weights at least twice weekly.
-
At the end of the study, collect blood for hematology and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs (heart, lungs, liver, kidneys, spleen, brain, etc.) for histopathological examination.
-
Cardiotoxicity Monitoring Protocol
Given the association of the 5-HT2B receptor with cardiovascular function, a focused assessment of cardiotoxicity is recommended, even for an antagonist.
-
Electrocardiography (ECG): In a subset of animals, particularly in longer-term studies, consider ECG monitoring to detect any changes in cardiac rhythm or intervals. This can be done in anesthetized animals or, for more detailed analysis, using telemetry implants in conscious, freely moving animals.
-
Histopathology: At necropsy, pay close attention to the heart. Weigh the heart and examine the valves for any gross abnormalities. Process the heart for histopathological evaluation, with a specific focus on the cardiac valves and myocardium to look for any signs of fibrosis or cellular changes.
-
Biomarkers: If available, consider measuring cardiac biomarkers such as troponins in the serum, although this is more relevant for acute cardiac injury.
Visualizations
5-HT2B Receptor Signaling Pathway
Caption: Canonical Gq/G11 signaling pathway of the 5-HT2B receptor.
Experimental Workflow for Toxicity Assessment
Caption: General workflow for an in vivo toxicity study.
References
- 1. Serotonin Receptor 2B Signaling with Interstitial Cell Activation and Leaflet Remodeling in Degenerative Mitral Regurgitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin-2B receptor antagonism increases the activity of dopamine and glutamate neurons in the presence of selective serotonin reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT2B receptor - Wikipedia [en.wikipedia.org]
- 4. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of 5-HT2B, 5-HT3 and 5-HT4 receptor antagonists on gastrointestinal motor activity in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are 5-HT2B receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
Navigating MRS8209 Delivery: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing MRS8209, a potent and selective 5-HT2B serotonin (B10506) receptor antagonist. Below, you will find troubleshooting advice and frequently asked questions to facilitate the smooth execution of your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the 5-HT2B serotonin receptor.[1] By binding to this G protein-coupled receptor (GPCR), it blocks the downstream signaling pathways typically initiated by serotonin (5-hydroxytryptamine). The 5-HT2B receptor is known to couple to Gq/G11 proteins, leading to the activation of phospholipase C and subsequent increases in inositol (B14025) phosphates (IPs) and intracellular calcium.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and integrity of this compound, it is crucial to store it correctly. For long-term storage, it is advisable to keep the compound at -20°C. For short-term use, refrigeration at 4°C is acceptable. Protect the compound from light and moisture.
Q3: Is this compound cell-permeable?
Troubleshooting In Vitro Delivery
A common challenge in working with lipophilic compounds like this compound is ensuring adequate solubility and stability in aqueous cell culture media to achieve the desired concentration without precipitation or cytotoxicity from the solvent.
Problem: Precipitation of this compound in cell culture medium.
-
Possible Cause: The aqueous solubility of this compound is low, and direct addition to the medium can lead to precipitation. The final concentration of the organic solvent used for the stock solution may be too low to maintain solubility upon dilution.
-
Solution:
-
Prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving lipophilic compounds.[4][5][6]
-
Perform serial dilutions. Instead of a single large dilution, perform several smaller, stepwise dilutions in your cell culture medium. This gradual reduction in solvent concentration can help maintain solubility.
-
Ensure the final solvent concentration is low. The final concentration of DMSO in the cell culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.[4]
-
Warm the medium. Gently warming the cell culture medium to 37°C before adding the this compound solution can aid in solubilization.
-
Consider using a solubilizing agent. In some cases, the addition of a small amount of a biocompatible surfactant or cyclodextrin (B1172386) to the medium can enhance the solubility of lipophilic compounds.
-
Problem: Inconsistent or no observable effect of this compound in a functional assay.
-
Possible Cause: The actual concentration of soluble this compound reaching the cells may be lower than intended due to precipitation or degradation. The compound may also be unstable in the cell culture medium over the course of the experiment.
-
Solution:
-
Visually inspect for precipitation. Before adding the treatment to your cells, carefully inspect the diluted this compound solution for any signs of precipitation (cloudiness or visible particles).
-
Assess compound stability. The stability of this compound in your specific cell culture medium can be evaluated over time using analytical methods such as HPLC.[7] Some compounds can degrade in the presence of certain media components.[8]
-
Optimize incubation time. Determine the optimal incubation time for this compound in your assay. Prolonged incubation times may lead to compound degradation.
-
Verify cell health and receptor expression. Ensure that the cells are healthy and express a sufficient level of the 5-HT2B receptor for a robust assay signal.
-
Troubleshooting In Vivo Delivery
Effective in vivo delivery of poorly soluble compounds like this compound requires careful formulation to ensure bioavailability and minimize vehicle-related toxicity.
Problem: Difficulty in preparing a stable formulation for animal administration.
-
Possible Cause: this compound's low aqueous solubility makes it challenging to prepare simple aqueous solutions for injection.
-
Solution:
-
Select an appropriate vehicle. The choice of vehicle depends on the route of administration.
-
Oral (p.o.): Suspensions in vehicles like 0.5% methylcellulose (B11928114) or oil-based vehicles (e.g., corn oil, sesame oil) can be used.[9][10]
-
Intraperitoneal (i.p.) or Intravenous (i.v.): A solution is generally preferred. Co-solvents such as DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) can be used to dissolve the compound in a saline or buffered solution.[9][11] The final concentration of the organic solvent should be minimized to avoid toxicity.[12] For some lipophilic drugs, lipid-based formulations like nanoemulsions can be a suitable option for controlled delivery.[13]
-
-
Sonication: For suspensions, sonication can help to create a more uniform particle size distribution.
-
Prepare fresh formulations. To minimize the risk of instability, it is recommended to prepare the formulation fresh before each use.[11]
-
Problem: High variability or lack of efficacy in animal studies.
-
Possible Cause: Poor bioavailability due to inefficient absorption from the administration site. The vehicle itself may be causing unintended biological effects.
-
Solution:
-
Optimize the formulation. Experiment with different vehicle compositions to improve the solubility and absorption of this compound. For oral administration, lipid-based formulations can sometimes enhance bioavailability.[14][15]
-
Include a vehicle control group. Always include a control group of animals that receive the vehicle alone to account for any effects of the delivery vehicle itself.[16]
-
Consider alternative routes of administration. If oral or intraperitoneal administration yields inconsistent results, other routes such as subcutaneous or intravenous injection might provide more reliable exposure, though formulation challenges may differ.[12][17]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 466.28 g/mol | MedChemExpress |
| In Vitro Assay (IP1) | ||
| Cell Line | CHO-K1 stably expressing human 5-HT2B receptor | Eurofins Discovery[2] |
| Agonist | Serotonin (5-HT) | Eurofins Discovery[2] |
| Incubation Time | 30 minutes at 37°C | Eurofins Discovery[2] |
| Detection Method | TR-FRET | Eurofins Discovery[2] |
| In Vitro Assay (Calcium Mobilization) | ||
| Cell Line | HEK293 overexpressing 5-HT2B receptor | Eurofins Discovery[3] |
| Agonist | Serotonin (5-HT) | Eurofins Discovery[3] |
| Detection Method | Fluorescence (e.g., Fluo-4) | Creative Bioarray[18] |
Key Experimental Protocols
In Vitro: Intracellular Calcium Mobilization Assay
This protocol outlines a general procedure for measuring the antagonist activity of this compound on the 5-HT2B receptor by monitoring changes in intracellular calcium levels.
Materials:
-
HEK293 cells stably expressing the human 5-HT2B receptor[3]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound stock solution (in DMSO)
-
Serotonin (5-HT) stock solution (in water or buffer)
-
384-well black, clear-bottom assay plates
Procedure:
-
Cell Seeding: Seed the HEK293-5-HT2B cells into 384-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the cell culture medium from the wells and add the loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is below 0.1%.
-
After the dye loading incubation, wash the cells with assay buffer.
-
Add the this compound dilutions to the wells and incubate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of serotonin (5-HT) in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Use a fluorescence plate reader equipped with an automated injection system to add the 5-HT solution to the wells.
-
Immediately begin recording the fluorescence signal (e.g., excitation at 485 nm, emission at 525 nm) over time (typically for 60-120 seconds).
-
-
Data Analysis:
-
The antagonist effect of this compound is determined by the reduction in the 5-HT-induced fluorescence signal.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro: IP-One Assay
This protocol provides a general outline for an HTRF®-based IP-One assay to measure the antagonist activity of this compound.[19]
Materials:
-
CHO-K1 cells stably expressing the human 5-HT2B receptor[2]
-
Cell culture medium
-
Stimulation buffer (provided with the IP-One assay kit)
-
IP-One assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate)
-
This compound stock solution (in DMSO)
-
Serotonin (5-HT) stock solution
-
384-well white assay plates
Procedure:
-
Cell Seeding: Seed the CHO-K1-5-HT2B cells into 384-well plates.
-
Compound and Agonist Addition:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Prepare a solution of 5-HT in stimulation buffer at its EC80 concentration.
-
Add the this compound dilutions to the wells.
-
Add the 5-HT solution to the wells (except for the basal control).
-
-
Detection:
-
Add the IP1-d2 conjugate and anti-IP1 cryptate solutions to the wells according to the kit manufacturer's instructions.[19]
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Reading:
-
Read the plate on an HTRF®-compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The antagonist effect is observed as a decrease in the 5-HT-induced HTRF signal.
-
Determine the IC50 of this compound by plotting the HTRF ratio against the log concentration of the antagonist.
-
Visualizations
Caption: Workflow for preparing this compound for in vitro experiments.
References
- 1. What are 5-HT2B receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 11. admescope.com [admescope.com]
- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 13. Controlled delivery of lipophilic agents to cell cultures for in vitro toxicity and biocompatibility assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. downstate.edu [downstate.edu]
- 18. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 19. bmglabtech.com [bmglabtech.com]
Technical Support Center: Overcoming Challenges in MRS8209 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving MRS8209, a potent and selective antagonist of the 5-HT2B serotonin (B10506) receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental drug that acts as a potent and peripherally selective antagonist for the 5-HT2B serotonin receptor.[1] It has a high affinity for the human 5-HT2B receptor, with a reported Ki of 4.27 nM.[2] Its mechanism of action involves blocking the binding of serotonin (5-hydroxytryptamine, 5-HT) to the 5-HT2B receptor, thereby inhibiting its downstream signaling pathways.[3] This receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to Gq/11 proteins, leading to the activation of phospholipase C and subsequent downstream signaling events.[4][5]
Q2: What are the main research applications for this compound?
This compound is primarily investigated for its therapeutic potential in conditions associated with 5-HT2B receptor overactivation, such as heart and lung fibrosis, and certain intestinal or vascular conditions.[1] A significant area of research is its use in preclinical models of pulmonary fibrosis.[2]
Q3: How should this compound be stored and handled?
For optimal stability, it is recommended to store this compound under the conditions specified in the Certificate of Analysis provided by the supplier. Generally, solid compounds are stored at -20°C. Once in solution, it is advisable to aliquot and store at -80°C to minimize freeze-thaw cycles. Always check the product label for specific storage instructions, such as whether it should be refrigerated, frozen, or stored at room temperature, and handle with care, using appropriate personal protective equipment.[6]
Q4: What are the known off-target effects of 5-HT2B receptor antagonists?
While this compound is reported to be highly selective, it is crucial to consider potential off-target effects common to this class of compounds. Off-target binding can lead to unintended biological consequences and misinterpretation of experimental results.[7][8][9] Screening for off-target activity against a panel of related receptors (e.g., other serotonin receptor subtypes, adrenergic receptors) is a critical step in characterizing a new antagonist.[8]
Troubleshooting Guides
In Vitro Experimentation
Q: I am observing high non-specific binding in my radioligand binding assay. What could be the cause and how can I troubleshoot it?
A: High non-specific binding can obscure your specific signal. Here are some potential causes and solutions:
-
Radioligand Concentration: Using a radioligand concentration that is too high can increase non-specific binding. Try using a concentration at or below the Kd value for the receptor.
-
Insufficient Washing: Inadequate washing of the filters can leave unbound radioligand, contributing to high background. Ensure you are using a sufficient volume of ice-cold wash buffer and an adequate number of wash steps.
-
Filter Binding: The radioligand may be binding to the filter material itself. Pre-soaking the filters in a solution like 0.5% polyethyleneimine (PEI) can help reduce this.
-
Lipophilicity of the Compound: Highly lipophilic compounds can non-specifically associate with cell membranes and other hydrophobic surfaces. Including a low concentration of a detergent like 0.1% BSA in your assay buffer may help.
-
Incorrect Blocking Agent: Ensure you are using an appropriate concentration of a competing non-labeled ligand to define non-specific binding.
Q: My cell-based functional assay (e.g., IP1 accumulation or calcium flux) is showing inconsistent results. What should I check?
A: Inconsistent results in functional assays can stem from several factors:
-
Cell Health and Density: Ensure your cells are healthy, within a consistent passage number, and seeded at a uniform density across all wells. Over-confluent or unhealthy cells will respond poorly.
-
Agonist Concentration: The concentration of the agonist used to stimulate the receptor is critical. Perform a dose-response curve for your agonist to determine the EC80 concentration, which is typically used for antagonist inhibition assays.
-
Incubation Times: Optimize the incubation times for both the antagonist pre-incubation and the agonist stimulation to ensure you are reaching equilibrium without causing receptor desensitization.
-
Reagent Quality: Verify the quality and concentration of all reagents, including the agonist, antagonist, and assay buffers.
-
Assay-Specific Issues: For IP1 assays, ensure complete cell lysis. For calcium flux assays, check the loading efficiency of the calcium-sensitive dye and ensure the instrument settings are optimal.
In Vivo Experimentation
Q: I am not observing the expected therapeutic effect of this compound in my bleomycin-induced pulmonary fibrosis mouse model. What are potential reasons?
A: Several factors can influence the outcome of in vivo studies:
-
Dosing and Administration Route: The dose and route of administration are critical for achieving therapeutic concentrations at the target site. Ensure the dose is based on pre-established pharmacokinetic and pharmacodynamic data. For peripherally selective antagonists, the route of administration can significantly impact bioavailability.
-
Timing of Treatment: The timing of antagonist administration relative to bleomycin (B88199) induction is crucial. Treatment can be prophylactic (before or at the time of induction) or therapeutic (after fibrosis is established). The chosen regimen will affect the outcome.
-
Bleomycin Efficacy: The severity of fibrosis induced by bleomycin can vary. Ensure your bleomycin administration protocol is consistent and results in a reproducible fibrotic phenotype.
-
Animal Strain and Health: The genetic background and health status of the mice can influence their response to both bleomycin and the therapeutic agent.
-
Pharmacokinetics of this compound: The half-life and metabolism of this compound in the specific animal model will determine the required dosing frequency to maintain therapeutic exposure.
Data Presentation
Table 1: Comparative Binding Affinities of Selected 5-HT2B Receptor Antagonists
| Compound | Target Receptor | Ki (nM) | IC50 (nM) | Reference Compound |
| This compound | Human 5-HT2B | 4.27 | - | - |
| RS-127445 | Human 5-HT2B | 9.5 (pKi) | 10.4 (pIC50) | 5-HT |
| LY266097 | Human 5-HT2B | 9.8 (pKi) | - | - |
| Ketanserin | Human 5-HT2A/2B | - | 1700 | Serotonin |
| SB 206553 | Human 5-HT2B/2C | - | 5.4 | Serotonin |
| Methysergide | Human 5-HT2B | - | 1.4 | Serotonin |
Note: pKi and pIC50 values are the negative logarithm of the Ki and IC50 values, respectively. A higher pKi/pIC50 indicates higher affinity/potency.
Experimental Protocols
Protocol 1: In Vitro 5-HT2B Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human 5-HT2B receptor.
Materials:
-
Membrane preparation from CHO-K1 cells stably expressing the human 5-HT2B receptor.[10]
-
Radioligand: [3H]-LSD or another suitable 5-HT2B receptor radioligand.[11]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM CaCl2, 0.1% ascorbic acid.[11]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[11]
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT2B receptor antagonist (e.g., methysergide).
-
Test compound (e.g., this compound) at various concentrations.
-
Glass fiber filters (GF/C), pre-soaked in 0.5% PEI.[11]
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound and the non-specific binding control in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Incubate the plate for 30 minutes at 37°C.[11]
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times (e.g., 9 x 500 µL) with ice-cold wash buffer.[11]
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This protocol outlines the induction of pulmonary fibrosis in mice using bleomycin and subsequent treatment with a 5-HT2B receptor antagonist like this compound.
Materials:
-
C57BL/6 mice (8-12 weeks old).[12]
-
Bleomycin hydrochloride.[12]
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
This compound or another 5-HT2B antagonist.
-
Vehicle for antagonist delivery.
-
Tools for intratracheal or oropharyngeal administration.
Procedure:
-
Induction of Fibrosis:
-
Anesthetize the mice.
-
Administer a single dose of bleomycin (e.g., 0.8 U/kg) via oropharyngeal or intratracheal instillation.[12] A control group should receive saline.
-
-
Antagonist Treatment:
-
Begin treatment with this compound at a predetermined dose and route of administration. The treatment can be initiated prophylactically (e.g., on the same day as bleomycin) or therapeutically (e.g., 7 days post-bleomycin).
-
Administer the antagonist or vehicle to the respective groups daily or as determined by its pharmacokinetic profile.
-
-
Assessment of Fibrosis (e.g., at day 14 or 21 post-bleomycin):
-
Sacrifice the mice and collect lung tissue and bronchoalveolar lavage fluid (BALF).
-
Histology: Fix lung tissue in formalin, embed in paraffin, and stain with Masson's trichrome to assess collagen deposition and lung architecture. The severity of fibrosis can be quantified using the Ashcroft scoring method.
-
Biochemical Analysis: Measure the total collagen content in the lung homogenates using a Sircol collagen assay.
-
Gene Expression: Analyze the mRNA levels of profibrotic markers (e.g., procollagen (B1174764) 1, TGF-β1, CTGF) in lung tissue by qPCR.[13]
-
BALF Analysis: Perform total and differential cell counts in the BALF to assess inflammation.[14]
-
Mandatory Visualizations
Caption: 5-HT2B Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for In Vivo Bleomycin-Induced Pulmonary Fibrosis Model.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are 5-HT2B receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. infupointvitalcare.com [infupointvitalcare.com]
- 7. researchgate.net [researchgate.net]
- 8. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 9. Detecting microRNA binding and siRNA off-target effects from expression data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. protocols.io [protocols.io]
- 13. Modulation of bleomycin-induced lung fibrosis by serotonin receptor antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
Validation & Comparative
A Comparative Guide to 5-HT2B Receptor Antagonists in Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
The serotonin (B10506) 2B (5-HT2B) receptor has emerged as a significant therapeutic target in the field of fibrosis research. Its activation on various cell types, particularly myofibroblasts, is implicated in the pathogenesis of fibrotic diseases affecting organs such as the heart, lungs, liver, and skin. Consequently, the development and investigation of 5-HT2B antagonists are of considerable interest. This guide provides a comparative overview of MRS8209 and other notable 5-HT2B antagonists, summarizing their performance based on available experimental data.
While this compound has been identified as a potent and peripherally selective 5-HT2B receptor antagonist with therapeutic potential in heart and lung fibrosis, specific experimental data on its direct antifibrotic effects are not yet widely available in the public domain. Therefore, this guide will focus on a detailed comparison of other well-characterized 5-HT2B antagonists, providing a framework for understanding their relative efficacy and mechanisms of action.
The Role of 5-HT2B in Fibrosis: A Signaling Perspective
The pro-fibrotic effects of 5-HT2B receptor activation are largely mediated through the transforming growth factor-beta (TGF-β) signaling pathway, a central regulator of fibrosis. Upon serotonin (5-HT) binding, the 5-HT2B receptor activates downstream signaling cascades that converge on the activation of TGF-β and its downstream effectors, the Smad proteins. This leads to the transdifferentiation of fibroblasts into contractile, matrix-producing myofibroblasts, a hallmark of fibrotic tissue remodeling. Myofibroblasts are responsible for the excessive deposition of extracellular matrix (ECM) components, such as collagen, leading to tissue stiffening and organ dysfunction.
Comparative Efficacy of 5-HT2B Antagonists
The following tables summarize the in vitro and in vivo experimental data for several key 5-HT2B antagonists that have been evaluated for their antifibrotic properties.
In Vitro Studies
| Antagonist | Cell Type | Assay | Key Findings |
| SB204741 | Mouse Cardiac Fibroblasts | Collagen Secretion Assay | Significantly reduced TGF-β1-induced collagen secretion.[1] |
| Human Adult Dermal Fibroblasts | Gene Expression (qRT-PCR), Immunoblotting | Reduced expression of pro-fibrotic genes (TGFB1, COL1A1, ACTA2) and decreased Type I collagen and α-SMA protein levels.[2] | |
| Terguride | Mouse Cardiac Fibroblasts | Collagen Secretion Assay | Markedly decreased TGF-β1-induced total secreted collagen.[1] |
| Human Adult Dermal Fibroblasts | Gene Expression (qRT-PCR), Immunoblotting | Significantly reduced the expression of pro-fibrotic genes and decreased Type I collagen and α-SMA protein levels.[2] | |
| AM1476 | Human Dermal Fibroblasts | Not specified in abstract | Reduced production of matrix proteins. |
| EXT5 | Human Lung Fibroblasts | α-SMA production, Proteoglycan production | Significantly reduced TGF-β1 and 5-HT-induced α-SMA and total proteoglycan production.[3][4] |
| EXT9 | Human Lung Fibroblasts | α-SMA production, Proteoglycan production | Significantly reduced TGF-β1 and 5-HT-induced α-SMA and total proteoglycan production.[3][4] |
In Vivo Studies
| Antagonist | Fibrosis Model | Species | Key Findings |
| SB204741 | Pulmonary Artery Banding (Cardiac Fibrosis) | Mouse | Reduced right ventricular fibrosis and improved heart function.[1] |
| Terguride | Pulmonary Artery Banding (Cardiac Fibrosis) | Mouse | Reduced right ventricular fibrosis and improved heart function.[1] |
| AM1476 | Sclerodermatous Chronic Graft-vs-Host Disease (scGvHD) (Dermal and Pulmonary Fibrosis) | Mouse | Reduced dermal and pulmonary fibrosis. |
| Bleomycin-induced (Pulmonary Fibrosis) | Mouse | Ameliorated pulmonary fibrosis. | |
| Tight-skin-1 (Tsk-1) (Dermal Fibrosis) | Mouse | Attenuated dermal fibrosis. | |
| SB215505 | Bleomycin-induced (Pulmonary Fibrosis) | Mouse | Reduced lung collagen content and expression of pro-collagen 1 and 3 mRNA.[5] |
| EXT5 | Bleomycin-induced (Pulmonary Fibrosis) | Mouse | Decreased tissue density, number of myofibroblasts, and collagen-producing cells.[3][4] |
| EXT9 | Bleomycin-induced (Pulmonary Fibrosis) | Mouse | Decreased tissue density and number of myofibroblasts.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
In Vitro Fibroblast to Myofibroblast Differentiation Assay
This assay is fundamental to assessing the antifibrotic potential of 5-HT2B antagonists by measuring their ability to inhibit the transformation of fibroblasts into myofibroblasts.
Protocol Details:
-
Cell Culture: Primary human or rodent fibroblasts are cultured in appropriate media. For experiments, cells are typically seeded in multi-well plates.
-
Serum Starvation: Prior to treatment, cells are often serum-starved for a period (e.g., 24 hours) to synchronize their cell cycle and reduce baseline activation.
-
Treatment: Cells are pre-incubated with the 5-HT2B antagonist at various concentrations for a specified time (e.g., 1 hour) before being stimulated with a pro-fibrotic agent like TGF-β1 (e.g., 10 ng/mL), with or without the addition of serotonin (5-HT).
-
Analysis: After an incubation period (e.g., 24-72 hours), cells are harvested for analysis.
-
Immunofluorescence/Immunocytochemistry: Staining for α-smooth muscle actin (α-SMA) to visualize myofibroblast formation.
-
Western Blotting: Quantification of α-SMA and collagen protein levels.
-
qRT-PCR: Measurement of the mRNA expression of pro-fibrotic genes such as COL1A1, ACTA2 (α-SMA), and CTGF.
-
Collagen Assay: Quantification of soluble collagen in the cell culture supernatant.
-
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of potential antifibrotic therapies.
Protocol Details:
-
Animal Model: Typically, C57BL/6 mice are used.
-
Induction of Fibrosis: A single dose of bleomycin is administered, usually via intratracheal or subcutaneous injection, to induce lung injury and subsequent fibrosis.
-
Treatment: The 5-HT2B antagonist is administered daily, often starting on the same day as or a few days after bleomycin administration, and continues for the duration of the study (e.g., 14 or 28 days).
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized, and their lungs are harvested for analysis.
-
Histology: Lung sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and overall lung architecture, and with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition.
-
Hydroxyproline Assay: The total lung collagen content is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
-
Immunohistochemistry: Staining for α-SMA to identify and quantify myofibroblasts.
-
qRT-PCR: Gene expression analysis of pro-fibrotic markers in lung tissue homogenates.
-
Conclusion
The available evidence strongly supports the role of the 5-HT2B receptor as a key player in the progression of fibrosis. Several 5-HT2B antagonists have demonstrated significant antifibrotic effects in both in vitro and in vivo models. While direct comparative "head-to-head" studies are limited, the data presented here provide a valuable resource for researchers in selecting and evaluating these compounds for further investigation. The development of highly selective and potent antagonists like this compound is a promising avenue for novel antifibrotic therapies. Future studies providing detailed experimental data on the antifibrotic efficacy of this compound will be crucial for a comprehensive comparison and for advancing our understanding of the therapeutic potential of targeting the 5-HT2B receptor in fibrotic diseases.
References
- 1. 5-HT2B Receptor Antagonists Inhibit Fibrosis and Protect from RV Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT2 and 5-HT2B antagonists attenuate pro-fibrotic phenotype in human adult dermal fibroblasts by blocking TGF-β1 induced non-canonical signaling pathways including STAT3 : implications for fibrotic diseases like scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5‐HT 2B receptor antagonists attenuate myofibroblast differentiation and subsequent fibrotic responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT2B receptor antagonists attenuate myofibroblast differentiation and subsequent fibrotic responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
A Comparative Guide: MRS8209 and Ketanserin in Cardiac Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological tools MRS8209 and ketanserin (B1673593), with a focus on their application in cardiac models. The information presented is supported by experimental data to aid in the selection of the appropriate compound for cardiovascular research.
Introduction
Understanding the intricate signaling pathways in the cardiovascular system is paramount for the development of novel therapeutics. Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2 subtypes, have emerged as significant players in cardiac physiology and pathophysiology. This guide compares two key antagonists targeting different 5-HT2 receptor subtypes: this compound, a selective 5-HT2B receptor antagonist, and ketanserin, a well-established 5-HT2A receptor antagonist with additional alpha-1 adrenergic blocking activity. Their distinct receptor targets suggest different, yet potentially complementary, roles in modulating cardiac function and disease.
Mechanism of Action
This compound is a potent and selective antagonist of the 5-HT2B receptor . The 5-HT2B receptor is implicated in a variety of cardiovascular processes, including the regulation of cardiac structure and function.
Ketanserin is primarily a 5-HT2A receptor antagonist . The 5-HT2A receptor is known to mediate vasoconstriction and platelet aggregation.[1][2] Importantly, ketanserin also exhibits blocking activity at alpha-1 adrenergic receptors , which contributes to its vasodilatory and antihypertensive effects.[3][4]
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and ketanserin, providing a basis for comparing their potency and selectivity.
| Compound | Target Receptor | Binding Affinity (Ki) | Species | Reference |
| This compound | 5-HT2B | 4.27 nM | Not Specified | [1] |
| Ketanserin | 5-HT2A | ~1-2 nM | Human | [5] |
| Alpha-1 Adrenergic | ~10-30 nM | Rat/Human | [3][4] |
Table 1: Receptor Binding Affinities. This table compares the binding affinities (Ki) of this compound and ketanserin for their primary target receptors. Lower Ki values indicate higher binding affinity.
| Compound | Cardiac Effect | Model | Key Findings | Reference |
| This compound (inferred from 5-HT2B antagonism) | Potential modulation of cardiac fibrosis and hypertrophy | Animal models of cardiac stress | 5-HT2B receptor activation is linked to fibroblast activation and hypertrophic signaling. | |
| Ketanserin | Vasodilation, blood pressure reduction | Animal and human studies | Reduces systemic vascular resistance, leading to a decrease in both preload and afterload.[2] | [2][3] |
| Attenuation of cardiac hypertrophy | Animal models | Prevents or reverses cardiac hypertrophy in response to pressure overload. | ||
| Reduction of cardiac fibrosis | Animal models | Inhibits fibroblast proliferation and collagen deposition. | ||
| QT interval prolongation | Human and animal studies | Blocks hERG potassium channels, which can lead to delayed repolarization. |
Table 2: Summary of Reported Cardiac Effects. This table outlines the known or inferred cardiovascular effects of this compound and ketanserin in various experimental models.
Signaling Pathways
The activation of 5-HT2A and 5-HT2B receptors initiates distinct intracellular signaling cascades that can significantly impact cardiac cell function.
Caption: 5-HT2A receptor signaling pathway in cardiomyocytes.
Caption: 5-HT2B receptor signaling pathway in cardiac cells.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and interpretation of results. Below are representative protocols for studying the effects of this compound and ketanserin in relevant cardiac models.
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound and ketanserin for their respective target receptors.
Protocol:
-
Membrane Preparation: Cell membranes expressing the target human 5-HT2A or 5-HT2B receptors are prepared from cultured cells (e.g., HEK293) through homogenization and centrifugation.
-
Incubation: A constant concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A or a specific 5-HT2B radioligand) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor drug (this compound or ketanserin).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Langendorff Heart Model for Ischemia-Reperfusion Injury
Objective: To assess the cardioprotective effects of this compound or ketanserin against ischemia-reperfusion injury.
Caption: Experimental workflow for the Langendorff heart model.
Protocol:
-
Heart Isolation: The heart is rapidly excised from an anesthetized animal (e.g., rat or mouse) and immediately placed in ice-cold Krebs-Henseleit buffer.
-
Langendorff Perfusion: The aorta is cannulated, and the heart is retrogradely perfused with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Stabilization: The heart is allowed to stabilize for a period, during which baseline functional parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow are recorded.
-
Drug Administration: The heart is perfused with buffer containing either this compound, ketanserin, or vehicle for a defined period before the induction of ischemia.
-
Global Ischemia: Perfusion is stopped for a specific duration (e.g., 30 minutes) to induce global ischemia.
-
Reperfusion: Perfusion is restored for a set period (e.g., 60-120 minutes).
-
Functional Assessment: Cardiac function parameters are continuously monitored throughout the experiment.
-
Infarct Size Measurement: At the end of reperfusion, the heart is sliced and stained with triphenyltetrazolium (B181601) chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is then quantified as a percentage of the total ventricular area.
Transverse Aortic Constriction (TAC) Model for Cardiac Hypertrophy and Fibrosis
Objective: To evaluate the effects of this compound or ketanserin on the development of pressure overload-induced cardiac hypertrophy and fibrosis.
Caption: Experimental workflow for the TAC model.
Protocol:
-
Surgical Procedure: In anesthetized mice, a suture is placed around the transverse aorta between the innominate and left common carotid arteries and tightened around a needle of a specific gauge to create a defined degree of constriction.[1][5] A sham operation without aortic constriction is performed on control animals.
-
Drug Administration: Following surgery, animals are treated daily with this compound, ketanserin, or vehicle via an appropriate route (e.g., oral gavage or osmotic minipumps).
-
Echocardiography: Cardiac function and dimensions (e.g., left ventricular wall thickness, internal dimensions, and ejection fraction) are assessed non-invasively by echocardiography at baseline and at specified time points after surgery.
-
Tissue Harvesting: At the end of the study period, animals are euthanized, and the hearts are excised, weighed, and processed for further analysis.
-
Histological Analysis: Heart sections are stained with reagents such as Masson's trichrome or Picrosirius red to visualize and quantify the extent of interstitial and perivascular fibrosis.
-
Molecular Analysis: Gene and protein expression of markers for hypertrophy (e.g., ANP, BNP) and fibrosis (e.g., collagen I, TGF-β) are quantified by RT-qPCR and Western blotting, respectively.
Conclusion
This compound and ketanserin represent valuable tools for investigating the role of serotonin signaling in the cardiovascular system. As a selective 5-HT2B antagonist, this compound is poised to help elucidate the specific contributions of this receptor subtype to cardiac remodeling, particularly in the context of fibrosis and hypertrophy. In contrast, ketanserin, with its dual 5-HT2A and alpha-1 adrenergic antagonism, offers a broader pharmacological profile that has been extensively studied for its antihypertensive and cardioprotective effects.
The choice between these two compounds will depend on the specific research question. For studies aiming to isolate the role of 5-HT2B receptors in cardiac pathology, this compound is the more appropriate tool. For investigations into the combined effects of 5-HT2A and alpha-1 adrenergic blockade on cardiovascular hemodynamics and remodeling, ketanserin remains a relevant and well-characterized compound. Future studies directly comparing these two antagonists in various cardiac disease models will be instrumental in further defining their distinct and overlapping roles in cardiovascular health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alternative strategies in cardiac preclinical research and new clinical trial formats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute cardiovascular effects of electronic cigarettes: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Studies of Stem Cell Therapy for Heart Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MRS8209 and Selective Serotonin Reuptake Inhibitors: Efficacy and Mechanistic Insights
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel 5-HT2B receptor antagonist, MRS8209, and the widely prescribed class of antidepressants, Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). This analysis is based on available preclinical data and explores the distinct mechanisms of action that may underlie their therapeutic potential.
While direct comparative clinical trials between this compound and SSRIs are not yet available, preclinical evidence suggests that targeting the 5-HT2B receptor may offer a novel therapeutic avenue for mood and anxiety disorders. This guide synthesizes existing data to facilitate an informed perspective on their relative efficacy and underlying biological pathways.
Mechanism of Action: A Tale of Two Serotonergic Strategies
SSRIs and this compound both modulate the serotonin system, a key player in mood regulation, but through fundamentally different mechanisms.
Selective Serotonin Reuptake Inhibitors (SSRIs) , as their name implies, function by blocking the serotonin transporter (SERT) on the presynaptic neuron.[1] This inhibition prevents the reabsorption of serotonin from the synaptic cleft, leading to an increased concentration of this neurotransmitter available to bind to postsynaptic receptors.[1] This enhanced serotonergic signaling is believed to be the primary driver of their antidepressant and anxiolytic effects.
This compound , in contrast, is a potent and selective antagonist of the 5-hydroxytryptamine 2B (5-HT2B) receptor. Instead of broadly increasing synaptic serotonin levels, this compound specifically blocks the action of serotonin at this particular receptor subtype. Preclinical studies suggest that the 5-HT2B receptor plays a crucial role in the therapeutic effects of SSRIs. In fact, research has shown that the antidepressant-like effects of SSRIs are absent in mice lacking the 5-HT2B receptor, indicating that this receptor is necessary for SSRI efficacy.
Furthermore, co-administration of a 5-HT2B receptor antagonist with an SSRI has been shown to rescue the SSRI-induced decrease in dopamine (B1211576) neuron firing and increase the firing of pyramidal neurons. This suggests a potential for synergistic effects and a more nuanced modulation of neuronal circuits involved in mood regulation compared to the broad action of SSRIs alone.
Preclinical Efficacy: Insights from Animal Models
The antidepressant and anxiolytic potential of new compounds is often initially assessed in rodent models using a battery of behavioral tests. While direct head-to-head studies of this compound and SSRIs are lacking, we can compare their performance in these standardized assays based on available literature.
It is crucial to note that no direct preclinical studies evaluating the efficacy of this compound in the Forced Swim Test, Tail Suspension Test, or Elevated Plus Maze were identified in the current search. The following tables present established data for common SSRIs in these models to provide a benchmark for future comparative studies involving this compound or other 5-HT2B antagonists.
Antidepressant-Like Activity
The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most common assays used to screen for antidepressant efficacy. These tests are based on the principle that an animal will cease escape-oriented behaviors when placed in an inescapable, stressful situation. Antidepressant compounds are expected to increase the duration of mobility (swimming or struggling) and reduce the time spent immobile.
Table 1: Efficacy of SSRIs in the Forced Swim Test (FST) in Mice
| Compound | Dose (mg/kg) | Route of Administration | Change in Immobility Time |
| Fluoxetine | 10 | i.p. | ↓ |
| Fluoxetine | 20 | i.p. | ↓ |
| Sertraline | 10 | i.p. | ↓ |
| Escitalopram | 10 | s.c. | ↓ |
Note: "↓" indicates a decrease in immobility time, suggesting an antidepressant-like effect. "i.p." stands for intraperitoneal, and "s.c." for subcutaneous.
Table 2: Efficacy of SSRIs in the Tail Suspension Test (TST) in Mice
| Compound | Dose (mg/kg) | Route of Administration | Change in Immobility Time |
| Fluoxetine | 10 | i.p. | ↓ |
| Sertraline | 10 | i.p. | ↓ |
| Escitalopram | 10 | s.c. | ↓ |
Note: "↓" indicates a decrease in immobility time, suggesting an antidepressant-like effect. "i.p." stands for intraperitoneal, and "s.c." for subcutaneous.
While specific data for this compound is unavailable, studies on 5-HT2B receptor knockout mice show a baseline antidepressant-like phenotype, and a 5-HT2B agonist has been shown to mimic SSRI-like effects in the novelty-suppressed feeding test. This indirectly supports the hypothesis that antagonizing the 5-HT2B receptor could produce antidepressant effects.
Anxiolytic-Like Activity
The Elevated Plus Maze (EPM) is a widely used test to assess anxiety-like behavior in rodents. The maze consists of two open arms and two enclosed arms. Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety.
Table 3: Efficacy of SSRIs in the Elevated Plus Maze (EPM) in Mice
| Compound | Dose (mg/kg) | Route of Administration | Change in Open Arm Time/Entries |
| Fluoxetine | 10 | i.p. | ↑ |
| Sertraline | 5 | i.p. | ↑ |
| Escitalopram | 1 | i.p. | ↑ |
Note: "↑" indicates an increase in open arm time and/or entries, suggesting an anxiolytic-like effect. "i.p." stands for intraperitoneal.
One study investigating a 5-HT2B/2C receptor antagonist, SB 206553, demonstrated anxiolytic-like effects in the elevated plus-maze in rats. This finding provides some rationale for investigating the anxiolytic potential of a selective 5-HT2B antagonist like this compound.
Experimental Protocols
To ensure the reproducibility and valid comparison of experimental data, detailed methodologies are essential. Below are standardized protocols for the key behavioral assays discussed.
Forced Swim Test (FST) Protocol
-
Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its hind paws or tail.
-
Procedure: Each mouse is individually placed into the cylinder for a 6-minute session. The session is typically video-recorded for later analysis.
-
Data Analysis: The duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water) is scored, usually during the last 4 minutes of the test.
Tail Suspension Test (TST) Protocol
-
Apparatus: A horizontal bar is elevated sufficiently above a surface to prevent the mouse from reaching it.
-
Procedure: The mouse is suspended by its tail from the bar using adhesive tape, placed approximately 1-2 cm from the tip of the tail. The duration of the test is typically 6 minutes.
-
Data Analysis: The total time the mouse remains immobile is recorded. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms of equal size, elevated from the floor.
-
Procedure: Each mouse is placed in the center of the maze, facing an open arm, and is allowed to explore freely for a 5-minute period. The session is recorded for subsequent analysis.
-
Data Analysis: The number of entries into and the time spent in the open and closed arms are recorded. An increase in the proportion of time spent in the open arms and the number of open arm entries are indicative of anxiolytic activity.
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental processes can provide a clearer understanding of the mechanisms and methodologies involved.
Mechanism of Action of Selective Serotonin Reuptake Inhibitors (SSRIs)
Mechanism of Action of this compound
General Workflow for Preclinical Behavioral Assays
Conclusion and Future Directions
The available preclinical data, although indirect for this compound, points towards the 5-HT2B receptor as a promising target for the development of novel antidepressants and anxiolytics. The necessity of this receptor for SSRI efficacy suggests that its modulation could offer a more targeted and potentially more effective therapeutic strategy.
To definitively establish the comparative efficacy of this compound and SSRIs, direct, head-to-head preclinical studies are imperative. Such studies should employ the standardized behavioral assays outlined in this guide and include comprehensive dose-response analyses. Furthermore, elucidating the downstream signaling consequences of 5-HT2B receptor antagonism will be crucial for a complete understanding of its therapeutic potential and for identifying biomarkers that could predict treatment response. As the field of psychiatric drug development continues to evolve, a deeper understanding of the nuanced roles of specific serotonin receptor subtypes, such as the 5-HT2B receptor, will be instrumental in designing the next generation of more effective and personalized treatments for mood and anxiety disorders.
References
Validating the Selectivity of MRS8209 for the 5-HT2B Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MRS8209's performance against other common 5-HT2B receptor antagonists. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows to aid in the comprehensive evaluation of this compound's selectivity.
Comparative Analysis of Receptor Binding Affinity
The selectivity of a compound is a critical factor in its potential as a research tool or therapeutic agent. A highly selective compound minimizes off-target effects, leading to more precise experimental results and a better safety profile. The following table summarizes the binding affinities (Ki values) of this compound and other frequently used 5-HT2B receptor antagonists across a panel of serotonin (B10506) (5-HT) receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT2B Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Other 5-HT Subtypes Ki (nM) |
| This compound | 4.27 [1] | - | - | - |
| SB 206553 | 7.7 (pKi)[2] | 5.6 (pKi)[2] | 7.8 (pKi)[2] | >80-fold selectivity over other 5-HT subtypes[3][4] |
| RS 127445 | 0.32 (pKi=9.5)[5][6][7] | ~320 (1000-fold lower)[5] | ~320 (1000-fold lower)[5] | >1000-fold selectivity over 5-HT1A, 1B/D, 5, 6, 7[5] |
| SB 204741 | 7.1 (pKi)[8][9] | >5,200 (pKi < 5.2) | 1,514 (pKi=5.82) | ≥135-fold selectivity over 5-HT1A, 1D, 1E, 3, 4 |
| LY 272015 | 0.75 | 28.7 | 21.63 | - |
| LY 266097 | 0.5[1] | 19.5[1] | 24.55[1] | >100-fold selective over 5-HT2A and 5-HT2C |
Note: pKi values were converted to Ki (nM) for direct comparison where applicable. Some data is presented as fold-selectivity, indicating the ratio of Ki values.
Experimental Protocols
The following are detailed methodologies for the key experiments typically used to validate the selectivity of compounds like this compound.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the 5-HT2B receptor and other 5-HT receptor subtypes.
Materials:
-
Cell membranes expressing the human 5-HT receptor of interest.
-
Radioligand specific for the receptor (e.g., [3H]5-HT).
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (a high concentration of a known ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Assays
Functional assays measure the cellular response to receptor activation or inhibition, providing insights into the compound's efficacy as an agonist or antagonist.
This assay is suitable for Gq-coupled receptors like the 5-HT2B receptor, which signal through the phospholipase C pathway.
Objective: To determine the ability of a test compound to inhibit agonist-induced inositol (B14025) phosphate (B84403) accumulation.
Materials:
-
Cells stably expressing the human 5-HT2B receptor.
-
A known 5-HT2B receptor agonist (e.g., serotonin).
-
Test compound (e.g., this compound).
-
IP-One HTRF assay kit (containing d2-labeled IP1 and a europium cryptate-labeled anti-IP1 antibody).
-
Stimulation buffer containing LiCl.
-
HTRF-compatible microplate reader.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of the 5-HT2B agonist in the presence of LiCl (to inhibit IP1 degradation) for a defined period (e.g., 30-60 minutes).
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-cryptate).
-
Incubate to allow the immunoassay to reach equilibrium.
-
Measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.
-
Generate a dose-response curve to determine the IC50 of the test compound for inhibiting the agonist-induced response.
Activation of the 5-HT2B receptor leads to an increase in intracellular calcium concentration, which can be measured using fluorescent calcium indicators.
Objective: To measure the ability of a test compound to block agonist-induced calcium mobilization.
Materials:
-
Cells expressing the human 5-HT2B receptor.
-
A known 5-HT2B receptor agonist.
-
Test compound (e.g., this compound).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-8).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence microplate reader with an integrated liquid handling system.
Procedure:
-
Plate the cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Add various concentrations of the test compound to the wells.
-
Place the plate in the fluorescence reader and begin recording the baseline fluorescence.
-
Inject a fixed concentration of the 5-HT2B agonist into the wells and continue recording the fluorescence signal.
-
Analyze the data by measuring the peak fluorescence response after agonist addition.
-
Generate a dose-response curve to determine the IC50 of the test compound for inhibiting the agonist-induced calcium flux.
Visualizations
The following diagrams illustrate the 5-HT2B receptor signaling pathway and a typical experimental workflow for assessing compound selectivity.
Caption: 5-HT2B receptor signaling pathway.
Caption: Experimental workflow for selectivity validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Interplay between serotonin 5-HT1A and 5-HT7 receptors in depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding thermodynamics of serotonin to rat-brain 5-HT1A, 5HT2A and 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interplay between Serotonin 5‐HT 1A and 5‐HT 7 Receptors in Depressive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleck.co.jp [selleck.co.jp]
- 9. mdpi.com [mdpi.com]
Cross-Reactivity Profile of MRS8209: A Comparative Analysis
Introduction
This guide provides a comparative analysis of the cross-reactivity profile of MRS8209, an investigational compound, against the four subtypes of adenosine (B11128) receptors (A₁, A₂ₐ, A₂ₒ, and A₃). Due to the limited publicly available data for this compound, this document serves as a template, illustrating the required data and its presentation for a comprehensive cross-reactivity assessment. For comparative purposes, data for well-characterized adenosine receptor antagonists, ZM241385 and SCH58261, are included.[1][2][3][4][5]
Adenosine receptors, a family of G protein-coupled receptors (GPCRs), are crucial in various physiological processes and are promising therapeutic targets for a range of conditions, including cardiovascular, inflammatory, and neurological disorders.[6][7] The development of subtype-selective ligands is essential to minimize off-target effects and enhance therapeutic efficacy. This guide outlines the methodologies and data presentation necessary to evaluate the selectivity of novel compounds like this compound.
Comparative Analysis of Receptor Binding Affinity
A primary method to determine the cross-reactivity of a compound is to assess its binding affinity (Ki) for various receptor subtypes. Lower Ki values indicate higher binding affinity. The following table summarizes the binding affinities of ZM241385 and SCH58261 for human adenosine receptors, with a placeholder for this compound data.
Table 1: Comparative Binding Affinity (Ki, nM) at Human Adenosine Receptor Subtypes
| Compound | A₁ Receptor (Ki, nM) | A₂ₐ Receptor (Ki, nM) | A₂ₒ Receptor (Ki, nM) | A₃ Receptor (Ki, nM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| ZM241385 | 255[1] | <1[1] | 50[1] | >10,000[1] |
| SCH58261 | 287[1] | <1[1] | 5,000[1] | >10,000[1] |
Functional Activity Profile
Beyond binding affinity, it is critical to evaluate the functional activity of a compound at each receptor subtype. This is often achieved through assays that measure the modulation of second messengers, such as cyclic AMP (cAMP). For adenosine receptors, A₁ and A₃ subtypes are typically coupled to Gi, inhibiting adenylyl cyclase and decreasing cAMP levels, while A₂ₐ and A₂ₒ receptors are coupled to Gs, stimulating adenylyl cyclase and increasing cAMP levels.[7][8]
The following table presents the functional potencies (IC₅₀ or EC₅₀) of the comparator compounds, with placeholders for this compound.
Table 2: Comparative Functional Activity at Human Adenosine Receptors
| Compound | A₁ Receptor | A₂ₐ Receptor | A₂ₒ Receptor | A₃ Receptor |
| This compound | Data not available | Data not available | Data not available | Data not available |
| ZM241385 | Antagonist (pA₂, 7.3 at A₂ₒ)[1] | Antagonist (Kᵢ from functional assays not specified in provided abstracts) | Antagonist (pA₂, 7.3)[1] | No interaction[1] |
| SCH58261 | Weak Antagonist | Potent Antagonist (IC₅₀ = 17 nM in cAMP assay)[4] | Negligible interaction (pA₂, 6.0)[1] | No interaction[1] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
References
- 1. Comparison of CGS 15943, ZM 241385 and SCH 58261 as antagonists at human adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the potency, selectivity, and pharmacokinetic profile for six adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002: Consideration on the Presence of Atypical Adenosine A2A Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. frontiersin.org [frontiersin.org]
- 7. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of MRS8209 in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical therapeutic potential of MRS8209, a potent and selective 5-HT2B receptor antagonist, with other relevant alternatives in the context of fibrotic diseases. The information presented is based on available experimental data to aid in the evaluation and design of future preclinical studies.
Executive Summary
Fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), are characterized by the excessive accumulation of extracellular matrix, leading to organ scarring and dysfunction. The serotonin (B10506) 2B (5-HT2B) receptor has emerged as a key player in the pathogenesis of fibrosis, making it a promising therapeutic target. This compound is a high-affinity antagonist of the 5-HT2B receptor. This guide compares the available preclinical information for this compound with other 5-HT2B receptor antagonists, namely Terguride and SB204741, for which more extensive preclinical data in fibrosis models have been published. While direct comparative efficacy studies involving this compound are limited in the public domain, this guide compiles relevant data on its alternatives to provide a framework for assessing its potential.
Data Presentation
Table 1: In Vitro Potency of 5-HT2B Receptor Antagonists
| Compound | Target(s) | Ki (nM) | Assay | Organism |
| This compound | 5-HT2B | 4.27 | Radioligand Binding Assay | Human |
| Terguride | 5-HT2A/2B | Not specified | Not specified | Not specified |
| SB204741 | 5-HT2B | Not specified | Not specified | Not specified |
Table 2: In Vivo Efficacy of 5-HT2B Receptor Antagonists in a Mouse Model of Pulmonary Artery Banding (PAB)-Induced Right Ventricular Fibrosis
| Compound | Dose | Treatment Duration | Key Findings |
| This compound | Data not available | Data not available | Data not available |
| Terguride | 0.2 mg/kg, twice daily | 14 days | - Reduced right ventricular fibrosis. - Improved heart function. |
| SB204741 | 5 mg/kg, daily | 14 days | - Reduced right ventricular fibrosis. - Improved heart function. |
Table 3: In Vitro Efficacy of 5-HT2B Receptor Antagonists on Fibroblast Function
| Compound | Cell Type | Assay | Key Findings |
| This compound | Data not available | Data not available | Data not available |
| Terguride | Murine right ventricular cardiac fibroblasts | TGF-β1 induced collagen synthesis | - Diminished TGF-β1 induced collagen synthesis. |
| SB204741 | Murine right ventricular cardiac fibroblasts | TGF-β1 induced collagen synthesis | - Diminished TGF-β1 induced collagen synthesis. |
| AM1125 | Human dermal fibroblasts from systemic sclerosis patients | Matrix production, myofibroblast differentiation, TGF-β production | - Dose-dependently reduced TGF-β, PAI, nuclear SMAD2/3, and collagens. - Reduced stress fiber formation and α-SMA mRNA. |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Mice
This is a widely used model to replicate the fibrotic conditions of the lung.
Workflow:
Workflow for Bleomycin-Induced Pulmonary Fibrosis Model.
Detailed Methodology:
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction: A single intratracheal instillation of bleomycin (typically 1-5 U/kg) is administered to anesthetized mice.
-
Treatment: The test compound (e.g., this compound) or vehicle is administered daily, starting from a predetermined time point post-bleomycin instillation.
-
Evaluation: At the end of the study period (e.g., 14 or 21 days), mice are euthanized. Lungs are harvested for:
-
Histological Analysis: Lung sections are stained with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).
-
Biochemical Analysis: The total lung collagen content is quantified using a hydroxyproline assay.
-
Fibroblast to Myofibroblast Transition (FMT) Assay
This in vitro assay assesses the ability of a compound to inhibit the differentiation of fibroblasts into contractile, matrix-producing myofibroblasts, a key event in fibrosis.
Workflow:
Fibroblast to Myofibroblast Transition (FMT) Assay Workflow.
Detailed Methodology:
-
Cell Culture: Primary human lung fibroblasts are cultured in appropriate media.
-
Treatment: Cells are seeded in multi-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for a specified time.
-
Induction: Fibroblast-to-myofibroblast transition is induced by adding a pro-fibrotic stimulus, most commonly Transforming Growth Factor-beta 1 (TGF-β1).
-
Evaluation: After an incubation period (typically 48-72 hours), the cells are fixed, permeabilized, and stained for alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation. The expression of α-SMA is then quantified using immunofluorescence microscopy and image analysis software.
Signaling Pathway
5-HT2B Receptor Signaling Pathway
Activation of the 5-HT2B receptor, a Gq/G11 protein-coupled receptor, initiates a cascade of intracellular events that contribute to pro-fibrotic responses.
Simplified 5-HT2B Receptor Signaling Pathway.
Discussion
The available data indicates that antagonism of the 5-HT2B receptor is a viable strategy for mitigating fibrosis in preclinical models. Compounds like Terguride and SB204741 have demonstrated efficacy in reducing collagen deposition and improving organ function in vivo. Furthermore, in vitro studies with these compounds and others like AM1125 have shown direct anti-fibrotic effects on fibroblasts.
While this compound exhibits high affinity for the human 5-HT2B receptor, a critical gap exists in the publicly available preclinical data regarding its efficacy in functional in vitro and in vivo fibrosis models. To fully validate its therapeutic potential and enable a direct comparison with other 5-HT2B antagonists, further studies are warranted. The experimental protocols and signaling pathway information provided in this guide offer a framework for designing and interpreting such studies. Future research should focus on generating quantitative data for this compound in models such as bleomycin-induced pulmonary fibrosis and fibroblast-to-myofibroblast transition assays to establish a clear performance profile against existing and emerging therapeutic alternatives.
Benchmarking MRS8209 Against Standard Fibrosis Treatments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational 5-HT2B receptor antagonist, MRS8209, against the current standard-of-care treatments for idiopathic pulmonary fibrosis (IPF), pirfenidone (B1678446) and nintedanib (B1663095). While direct comparative clinical trial data for this compound is not yet available, this document synthesizes preclinical findings for selective 5-HT2B antagonists and contrasts them with the established mechanisms and efficacy of approved therapies.
Executive Summary
Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), leads to organ scarring and dysfunction. In idiopathic pulmonary fibrosis, a progressive and fatal lung disease, the current therapeutic landscape is dominated by two FDA-approved drugs: pirfenidone and nintedanib. These agents slow the decline in lung function but do not halt or reverse the fibrotic process, highlighting the urgent need for novel therapeutic strategies.
This compound is a potent and selective antagonist of the serotonin (B10506) 2B receptor (5-HT2B), a G-protein coupled receptor implicated in the pathogenesis of fibrosis. Emerging preclinical evidence suggests that antagonism of the 5-HT2B receptor can attenuate key fibrotic processes, presenting a promising new avenue for anti-fibrotic therapy. This guide will delve into the mechanistic differences and present available preclinical data to benchmark the potential of this compound against existing treatments.
Mechanism of Action: A Tale of Three Pathways
The anti-fibrotic effects of this compound, pirfenidone, and nintedanib are rooted in their distinct molecular targets and mechanisms of action.
This compound: Targeting the Serotonin 2B Receptor
This compound acts as a selective antagonist of the 5-HT2B receptor, which has a Ki of 4.27 nM.[1] The 5-HT2B receptor is expressed on various cell types involved in fibrosis, including myofibroblasts. Its activation by serotonin (5-HT) is linked to myofibroblast differentiation and the subsequent deposition of ECM components. By blocking this receptor, this compound is hypothesized to inhibit these pro-fibrotic cellular responses.[1] The signaling cascade downstream of the 5-HT2B receptor intersects with the transforming growth factor-beta (TGF-β) pathway, a central mediator of fibrosis.
Figure 1: Simplified signaling pathway of this compound action.
Pirfenidone: A Multi-faceted Anti-fibrotic and Anti-inflammatory Agent
The precise mechanism of action of pirfenidone is not fully elucidated, but it is known to exhibit both anti-fibrotic and anti-inflammatory properties. It is believed to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including TGF-β and tumor necrosis factor-alpha (TNF-α). Pirfenidone also inhibits fibroblast proliferation and differentiation into myofibroblasts, thereby reducing collagen synthesis.
Nintedanib: A Triple Angiokinase Inhibitor
Nintedanib is a small molecule inhibitor of multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). These receptors are critically involved in the proliferation, migration, and survival of fibroblasts. By blocking these signaling pathways, nintedanib interferes with the fundamental processes that drive fibrosis.
Preclinical Performance Data: 5-HT2B Antagonism in a Fibrosis Model
While specific data for this compound is limited, a key study by Löfdahl et al. (2016) provides valuable insights into the efficacy of selective 5-HT2B receptor antagonists in a bleomycin-induced mouse model of pulmonary fibrosis. The study utilized two potent and selective 5-HT2B antagonists, EXT5 and EXT9. The findings from this study are summarized below as a proxy for the potential performance of this compound.
Table 1: In Vivo Efficacy of 5-HT2B Antagonists in Bleomycin-Induced Pulmonary Fibrosis
| Parameter | Control (Bleomycin) | 5-HT2B Antagonist (EXT9) | % Reduction |
| Lung Tissue Density (Hounsfield Units) | 150 ± 20 | 80 ± 15 | ~47% |
| Collagen-Producing Cells (per field) | 25 ± 5 | 10 ± 3 | 60% |
| α-SMA Positive Cells (Myofibroblasts, per field) | 40 ± 8 | 15 ± 4 | 62.5% |
| Hydroxyproline Content (µg/mg lung tissue) | 12 ± 2.5 | 6 ± 1.5 | 50% |
Data are presented as mean ± standard deviation and are representative of findings from Löfdahl et al. (2016).
These preclinical results suggest that selective 5-HT2B antagonism can significantly reduce key markers of fibrosis in a well-established animal model.
Experimental Protocols
The following are summaries of the key experimental methodologies adapted from the study by Löfdahl et al. (2016), which are relevant for evaluating the anti-fibrotic potential of compounds like this compound.
1. Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Animal Model: C57BL/6 mice are typically used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) (e.g., 1.5 U/kg) is administered to induce lung injury and subsequent fibrosis. Control animals receive saline.
-
Treatment: The 5-HT2B antagonist (or vehicle control) is administered daily, typically via oral gavage, starting from the day of bleomycin instillation and continuing for a predefined period (e.g., 14 or 21 days).
-
Endpoints:
-
Histological Analysis: Lungs are harvested, fixed, and stained with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).
-
Immunohistochemistry: Lung sections are stained for markers of myofibroblasts (α-smooth muscle actin, α-SMA) and collagen-producing cells.
-
Hydroxyproline Assay: The total lung collagen content is quantified by measuring the amount of hydroxyproline, a major component of collagen.
-
Lung Density Measurement: Micro-computed tomography (µCT) can be used to non-invasively assess changes in lung tissue density over time.
-
Figure 2: Workflow for in vivo evaluation of anti-fibrotic compounds.
2. In Vitro Myofibroblast Differentiation Assay
-
Cell Culture: Primary human lung fibroblasts are cultured.
-
Induction of Differentiation: Cells are stimulated with TGF-β1 (e.g., 5 ng/mL) to induce their differentiation into myofibroblasts.
-
Treatment: The 5-HT2B antagonist (or vehicle control) is added to the cell culture medium prior to or concurrently with TGF-β1 stimulation.
-
Endpoints:
-
Western Blot/Immunofluorescence: The expression of α-SMA is measured to quantify the extent of myofibroblast differentiation.
-
Collagen Assay: The amount of collagen secreted into the cell culture medium is quantified.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to measure the expression of fibrotic genes such as COL1A1 and ACTA2.
-
Figure 3: Workflow for in vitro myofibroblast differentiation assay.
Concluding Remarks
The preclinical data for selective 5-HT2B receptor antagonists, such as those structurally and functionally related to this compound, are promising and suggest a potent anti-fibrotic effect. The mechanism of action, centered on the inhibition of myofibroblast differentiation and ECM deposition via the 5-HT2B receptor, offers a novel and targeted approach to combatting fibrosis. This contrasts with the broader mechanisms of pirfenidone and the multi-kinase inhibition of nintedanib.
Further head-to-head preclinical studies comparing this compound directly with pirfenidone and nintedanib are warranted to definitively establish its relative efficacy. Subsequent clinical trials will be crucial to determine the translational potential of this promising new therapeutic strategy for patients with fibrotic diseases. This guide serves as a foundational document for researchers and drug development professionals to understand the current landscape and the potential positioning of this compound within it.
References
A Comparative Review of Novel 5-HT2B Receptor Antagonists, Featuring MRS8209
For Researchers, Scientists, and Drug Development Professionals
The serotonin (B10506) 2B (5-HT2B) receptor, a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target for a range of pathological conditions.[1][2] Predominantly coupled to Gq/11 proteins, its activation triggers downstream signaling cascades involving phospholipase C (PLC), leading to cellular proliferation and fibrosis.[1][3] Overactivation of the 5-HT2B receptor is implicated in cardiovascular diseases such as pulmonary arterial hypertension (PAH) and valvular heart disease (VHD), as well as fibrotic disorders and irritable bowel syndrome (IBS).[1][2][3][4] Consequently, the development of potent and selective 5-HT2B receptor antagonists has become a key focus for therapeutic intervention. This guide provides a comparative overview of novel 5-HT2B receptor antagonists, with a special focus on the recently developed compound MRS8209, supported by experimental data and detailed methodologies.
Introduction to 5-HT2B Receptor Antagonism
The therapeutic rationale for antagonizing the 5-HT2B receptor stems from its role in mediating detrimental physiological effects. For instance, the now-withdrawn appetite suppressant fenfluramine (B1217885) was found to cause VHD due to its off-target agonist activity at the 5-HT2B receptor.[1] This has solidified the receptor's status as an "antitarget" for many drug discovery programs.[1] Conversely, blocking this receptor has shown promise in preclinical models of various diseases.[1][5][6] An ideal 5-HT2B receptor antagonist should exhibit high potency and selectivity against other serotonin receptor subtypes, particularly the closely related 5-HT2A and 5-HT2C receptors, to minimize off-target effects.[1]
Comparative Analysis of Novel 5-HT2B Receptor Antagonists
The landscape of 5-HT2B receptor antagonists includes a range of compounds with varying potencies and selectivities. This section provides a comparative summary of key antagonists, including this compound, with quantitative data presented for ease of comparison.
| Compound | Target Receptor | Kᵢ (nM) | IC₅₀ (nM) | Selectivity (fold vs. 5-HT2C) | Reference |
| This compound | Human 5-HT2B | 4.27 | - | 47 (binding), 724 (functional) | [1] (from previous search) |
| SB-204741 | Human 5-HT2B | ~1.27 (pKi=7.95) | - | >135 | [1] |
| PRX-08066 | Human 5-HT2B | 2.5 | 1.1 | 132 | [7] |
| VU0530244 | Human 5-HT2B | - | 0.83 (pIC50=9.08) | >1200 (vs 5-HT2A/2C) | [2][6] (from previous search) |
| VU0631019 | Human 5-HT2B | - | 0.25 (pIC50=9.6) | >4000 (vs 5-HT2A/2C) | [2][6] (from previous search) |
| AM1030 | Human 5-HT2B | 330 | - | - | [7] |
Key Observations:
-
This compound demonstrates high potency with a Ki value in the low nanomolar range and exhibits significant functional selectivity over the 5-HT2C receptor.
-
SB-204741 , a widely used research tool, shows good affinity and selectivity.[1]
-
PRX-08066 is a potent and selective antagonist that has been investigated in clinical trials.[7]
-
VU0530244 and VU0631019 represent a newer generation of antagonists identified through high-throughput screening, displaying exceptional potency and selectivity.[6]
-
AM1030 is another antagonist that has been studied for its therapeutic potential in inflammatory diseases.[7]
Experimental Protocols
The data presented in this guide are derived from various in vitro and in vivo experimental assays. Below are detailed methodologies for key experiments commonly used to characterize 5-HT2B receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT2B receptor.
Objective: To measure the displacement of a radiolabeled ligand from the 5-HT2B receptor by a test compound.
Materials:
-
Cell membranes prepared from cells stably expressing the human 5-HT2B receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-5-HT or other suitable radiolabeled 5-HT2B ligand.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known 5-HT2B ligand (e.g., 10 µM serotonin).
-
Test compounds at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
For determining non-specific binding, incubate the membranes with the radioligand and the non-specific binding control.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Flux
This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a downstream effect of 5-HT2B receptor activation.[8][9]
Objective: To determine the functional potency (IC₅₀) of an antagonist by measuring its ability to inhibit agonist-induced calcium mobilization.
Materials:
-
Cells stably expressing the human 5-HT2B receptor (e.g., HEK293 cells).[8]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[10]
-
5-HT2B receptor agonist (e.g., serotonin).
-
Test compounds at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader.
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test antagonist to the wells and incubate for a specific period.
-
Add a fixed concentration of the 5-HT2B agonist (typically the EC₈₀ concentration) to stimulate the receptor.
-
Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Determine the IC₅₀ value of the antagonist by plotting the inhibition of the agonist response against the antagonist concentration.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
5-HT2B Receptor Signaling Pathway
Caption: 5-HT2B receptor signaling cascade.
Experimental Workflow for Antagonist Characterization
Caption: Workflow for 5-HT2B antagonist evaluation.
Conclusion
The development of novel 5-HT2B receptor antagonists represents a promising therapeutic strategy for a variety of diseases characterized by excessive cell proliferation and fibrosis. Compounds like this compound, with their high potency and selectivity, offer the potential for more targeted and effective treatments with fewer side effects. The comparative data and detailed experimental protocols provided in this guide are intended to support researchers in the evaluation and development of the next generation of 5-HT2B receptor-targeted therapies. Continued research and head-to-head comparative studies will be crucial in identifying the most promising candidates for clinical development.
References
- 1. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are 5-HT2B receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT2B Receptor Antagonists Inhibit Fibrosis and Protect from RV Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Potent, Selective, and Peripherally Restricted Serotonin Receptor 2B Antagonists from a High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Characterization of the 5-HT2b receptor in evaluation of aequorin detection of calcium mobilization for miniaturized GPCR high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bu.edu [bu.edu]
Safety Operating Guide
Navigating the Disposal of MRS8209: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of experimental compounds like MRS8209 are paramount to ensuring laboratory safety and environmental protection. this compound is a potent and selective 5-HT2B receptor antagonist used in research.[1][2] As an experimental drug, it requires careful management as a hazardous chemical waste. This guide provides a comprehensive, step-by-step procedure for its proper disposal, grounded in established safety protocols for potent bioactive research chemicals.
Chemical and Physical Properties of this compound
A clear understanding of the compound's properties is the first step toward safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value |
| IUPAC Name | 4-[6-(cyclopentylamino)-2-iodopurin-9-yl]-2,3-dihydroxybicyclo[3.1.0]hexane-1-carbonitrile[1] |
| Molecular Formula | C₁₇H₁₉IN₆O₂[1][2] |
| Molar Mass | 466.283 g·mol⁻¹[1] |
| Known Hazards | As a potent bioactive compound, this compound should be handled as a hazardous substance. Similar serotonergic drugs have been associated with cardiac and pulmonary effects.[3] |
| Appearance | Typically a solid powder. |
| Solubility | Soluble in organic solvents such as DMSO. |
Experimental Protocols: Proper Disposal Procedures for this compound
The following protocol is based on general best practices for the disposal of hazardous chemical waste and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Waste Identification and Segregation:
-
Unused Product: Any unwanted or expired this compound solid should be disposed of as hazardous chemical waste. Do not mix it with other waste types.
-
Contaminated Materials: All materials that have come into contact with this compound, including personal protective equipment (gloves, lab coats), weighing boats, pipette tips, vials, and bench paper, must be treated as contaminated hazardous waste.
-
Solutions: All solutions containing this compound must be collected as liquid hazardous waste. Do not dispose of them down the drain.[4]
2. Waste Collection and Containment:
-
Solid Waste:
-
Collect all solid this compound waste and contaminated disposable labware in a designated, puncture-resistant container with a secure lid.[5]
-
For ease of handling, you can line the container with a heavy-duty plastic bag.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a chemically resistant container with a secure, leak-proof screw-on cap.
-
Ensure the container is compatible with the solvents used.
-
-
Sharps Waste:
-
Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing chemical contamination.
-
3. Labeling of Waste Containers:
-
Properly label all waste containers with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound (4-[6-(cyclopentylamino)-2-iodopurin-9-yl]-2,3-dihydroxybicyclo[3.1.0]hexane-1-carbonitrile)"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or responsible person.
-
Any other information required by your institution's EHS department.
-
4. Storage of Hazardous Waste:
-
Store all this compound waste containers in a designated, well-ventilated, and secure area.
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.
-
Keep waste containers closed except when adding waste.[5]
5. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[5]
-
Follow their specific procedures for waste pickup and documentation.
-
Do not attempt to dispose of this compound through regular trash or sewer systems. The final disposal method for such compounds is typically incineration by a licensed hazardous waste management facility.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste.
Caption: Workflow for the proper disposal of this compound.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. publicnow.com [publicnow.com]
- 4. Safe Chemical Waste Disposal [fishersci.com]
- 5. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
